For research and development purposes, more extensive thermodynamic and physical data are available.
Table 1: Thermodynamic and Critical Properties [1]
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation (gas, ΔfH°gas) | -476.77 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 106.80 - 109.40 | kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 50.15 | kJ/mol |
| Critical Temperature (Tc) | 777.60 - 779.00 | K |
| Critical Pressure (Pc) | 1000.00 - 1030.00 | kPa |
Table 2: Temperature-Dependent Properties [1]
| Property | State | Value | Temperature (K) |
|---|---|---|---|
| Heat Capacity (Cp) | Gas | 900.73 J/mol×K | 679.88 |
| Gas | 1016.08 J/mol×K | 841.70 | |
| Liquid | 666.40 J/mol×K | 315.93 | |
| Viscosity (η) | - | 0.0032793 Pa×s | 326.43 |
| - | 0.0000858 Pa×s | 679.88 |
A primary synthetic route involves a two-step process from commercially available starting materials, designed to be scalable and high-yielding [2].
Step 1: Synthesis of 2-Heneicosanone This step involves alkylating 2,4-pentanedione with 1-bromooctadecane [2].
Step 2: Reduction of 2-Heneicosanone to n-Heneicosane This step uses the Wolff-Kishner reduction to remove the carbonyl group [2].
The following diagram illustrates this two-step synthesis workflow:
Synthesis workflow for n-heneicosane via alkylation and Wolff-Kishner reduction.
n-Heneicosane has notable biological applications, particularly in insect behavior control:
A prenatal developmental toxicity study conducted in Wistar rats following OECD guidelines provides key safety data [3]:
Heneicosane has been identified in multiple plant species through phytochemical studies, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) for detection. The table below summarizes key findings on its natural occurrence.
| Plant Source | Plant Family | Tissue Analyzed | Identification Method | Reported Biological Activity / Context | Citation |
|---|---|---|---|---|---|
| Plumbago zeylanica L. | Plumbaginaceae | Leaves | GC-MS, TLC, HPLC, FT-IR, NMR | Novel microbicidal activity against bacteria and fungi | [1] |
| Eruca vesicaria L. (Arugula) | Brassicaceae | Not Specified | GC-MS | Identified as a bioactive compound in antifungal plant extracts | [2] |
| Oxalis pes-caprae L. (Bermuda Buttercup) | Oxalidaceae | Not Specified | GC-MS | Identified as a bioactive compound in antifungal plant extracts | [2] |
| Ducrosia ismaelis | Apiaceae | Not Specified | GC-MS | Identified as a bioactive compound in antifungal plant extracts | [2] |
| Atraphaxis virgata | Polygonaceae | Aerial Parts | GC-MS (via CO2 extraction) | Component of the lipophilic fraction; part of chemical profiling | [3] |
| Carthamus tinctorius (Safflower) | Asteraceae | Flowers | Not Specified | One of the major components of the flower essential oil | [4] |
| Periploca laevigata | Apocynaceae | All Parts | Not Specified | Reported as a constituent | [4] |
| Rosa damascena | Rosaceae | Flowers | Not Specified | Constituent of the flower essential oil (approx. 5%) | [4] |
| Sambucus nigra (Black Elderberry) | Adoxaceae | Not Specified | Not Specified | Found in highest concentration; potential dietary biomarker | [4] [5] |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from key studies.
This protocol provides a comprehensive workflow from crude extract to purified compound.
1. Plant Extract Preparation:
2. Compound Isolation:
3. Structural Elucidation:
This common approach was used in several of the cited studies and is visualized in the diagram below.
Key Steps and Parameters:
The presence of this compound in plants is not merely a phytochemical finding; it has significant biological implications for therapeutic development.
This compound's diverse biological activities make it a compound of interest for multiple research and development fields.
| Application Area | Potential Use | Research Basis |
|---|---|---|
| Anti-infective Drug Discovery | Lead compound for novel antimicrobials and fungicides. | Demonstrated microbicidal activity against human and plant pathogens [1] [2]. |
| Agricultural Formulations | Eco-friendly component in biopesticides or plant growth promoters. | Identified in antifungal plant extracts and shown to promote plant growth [2] [6]. |
| Phytochemical Standardization | Marker compound for quality control of plant-based medicines. | Isolated and fully characterized from medicinal plants like Plumbago zeylanica [1]. |
The primary function of heneicosane in Reticulitermes flavipes is to act as a releaser pheromone for royal recognition. It does not inhibit the development of new reproductives (a primer effect) but signals the presence of an existing reproductive caste. When workers detect it, they perform characteristic shaking and antennation behaviors toward the queen and king [1].
Experimental evidence reveals that this compound production is caste-specific. The table below summarizes its presence and quantity across different castes of Reticulitermes flavipes [1]:
| Caste / Role | Presence of this compound | Relative Quantity (if present) |
|---|---|---|
| Neotenic Reproductives (Female & Male) | Detected in 46/61 females and 8/15 males | High and variable; differs significantly from non-reproductives [1] |
| Primary Reproductives (Queen & King) | Absent [1] | Not detected [1] |
| Workers & Nymphs | Absent [1] | Not detected [1] |
| Soldiers | Detected in 7/10 soldiers analyzed [1] | Similar to levels in male neotenics [1] |
Neotenic reproductives produce a distinct "royal" chemical blend that includes this compound and at least six other hydrocarbons not found in primary reproductives. This suggests that primary reproductives and neotenics may employ different signaling strategies and face different social pressures within the colony [1].
The identification of this compound and the characterization of its function relied on a combination of chemical analysis and behavioral bioassays.
This compound operates as a recognition signal within the colony's communication system. The proposed signaling pathway that leads to the worker's behavioral response is outlined below:
This compound is just one component of a complex chemical communication system in termites [2]. For example, an aggregation pheromone in Reticulitermes speratus consists of a blend of seven compounds, including 2-phenylundecane and fatty acids [3]. This highlights that key termite behaviors are often regulated by multi-component pheromone blends.
Important unanswered questions remain, which are prime targets for further research:
N-heneicosane (C₂₁H₄₄) is a straight-chain alkane hydrocarbon identified as a potent oviposition pheromone in Aedes aegypti mosquitoes, the primary vector for dengue, chikungunya, Zika, and yellow fever viruses. This semiochemical is naturally found in the larval cuticle of Ae. aegypti and functions as a chemical signal that influences gravid females during oviposition site selection [1]. The discovery of heneicosane and its behavioral effects on mosquitoes represents a significant advancement in understanding the chemical ecology of disease vectors and opens promising avenues for developing novel vector control strategies that are species-specific and environmentally sustainable compared to broad-spectrum insecticides [2] [3].
The compound's identification as a pheromone stems from research demonstrating that gravid Ae. aegypti females are specifically attracted to substrates treated with n-heneicosane for egg-laying purposes [1]. This attraction follows a dose-response relationship, with optimal concentrations eliciting the strongest behavioral responses while higher concentrations may become repellent [1]. Unlike some other mosquito pheromones that require complex extraction and identification processes, this compound's relatively simple hydrocarbon structure makes it feasible for synthetic production and formulation in vector control applications, enhancing its potential for practical use in monitoring and controlling Ae. aegypti populations [1] [3].
Table 1: Summary of this compound Effects on Ae. aegypti
| Response Type | Optimal Concentration | Effect Size/Result | Experimental Context |
|---|---|---|---|
| Oviposition Attraction | 10 ppm (10 mg/L) | Significant increase in egg deposition | Multiple choice oviposition assay [1] |
| Electroantennogram (EAG) | 10⁻⁵ g dose | Increased EAG response in female antennae | Laboratory dose-response [1] |
| Flight Orientation | 10⁻⁶ g to 10⁻⁵ g | Attraction to odor plume | Y-tube olfactometer [1] |
| Repellent Effect | 10⁻³ g | Repellency to gravid mosquitoes | Y-tube olfactometer [1] |
The biological activity of this compound exhibits a clear dose-dependence across multiple physiological and behavioral parameters. In electroantennogram (EAG) studies, the peripheral olfactory responses from antennae of female Ae. aegypti increased progressively with stimulus strength from 10⁻⁷ g to 10⁻³ g doses [1]. This demonstrates that the mosquito's sensory apparatus is specifically tuned to detect this compound across a wide concentration range. However, the behavioral manifestations differ according to concentration, revealing an optimal attraction window rather than a simple linear relationship [1].
In orientation assays using Y-maze olfactometers, female mosquitoes displayed differential attraction based on concentration, being significantly attracted to odor plumes containing 10⁻⁶ g to 10⁻⁵ g doses of this compound, while showing avoidance or repellency at the higher 10⁻³ g concentration [1]. Similarly, in oviposition preference assays under multiple choice conditions, the maximum egg deposition occurred at 10 ppm (equivalent to 10 mg/L), with both lower and higher concentrations resulting in reduced oviposition [1]. This non-monotonic response pattern is characteristic of many semiochemicals and underscores the importance of precise dosage determination for practical applications.
Table 2: Comparative Oviposition Attractants for Ae. aegypti
| Compound/Source | Optimal Concentration | Oviposition Activity Index (OAI) | Advantages/Limitations |
|---|---|---|---|
| This compound | 10 ppm | Not specified (significant attraction) | Species-specific; synthesized [1] |
| Caproic Acid | 1 ppm | 0.316 | Counters temephos repellency [4] |
| Hay/Grass Infusions | Variable | High but non-specific | High attraction but impacts non-target organisms [2] |
| Larval-rearing Water | Natural concentration | Moderate to high | Contains conspecific signals [5] |
The electrophysiological response of Ae. aegypti to this compound can be quantified using electroantennogram techniques, which measure the summed electrical responses of olfactory receptor neurons in the antennae. The protocol begins with preparing adult female mosquitoes (4-5 days post-emergence) that have been blood-fed to become gravid. The insect's head and antenna are carefully excised and mounted between two glass capillary electrodes filled with physiological saline solution. The antennal preparation is then exposed to purified air streams controlled by a stimulus flow controller, with this compound solutions at varying concentrations (from 10⁻⁷ g to 10⁻³ g) introduced into the air stream [1].
Test solutions are prepared by serial dilution in hexane or other appropriate solvents, with solvent alone serving as the negative control. The EAG response is recorded as the amplitude of the DC potential difference elicited by each stimulus, measured in millivolts. For statistical robustness, each concentration should be tested on multiple antennae (typically 10-15 replicates), with adequate recovery intervals between stimuli to prevent adaptation. Data analysis involves comparing mean EAG responses across concentrations using ANOVA with post-hoc tests, establishing the dose-response relationship that confirms the antennae can detect this compound across the tested range [1].
The behavioral attraction of gravid Ae. aegypti to this compound can be quantified using a Y-tube olfactometer, which presents females with a choice between treated and control air streams. The apparatus consists of a Y-shaped glass tube with a common release arm branching into two choice arms, with air flow maintained at a constant rate (typically 0.5-1 L/min) through the system. The test stimuli (this compound at 10⁻⁶ g, 10⁻⁵ g, and 10⁻³ g) are loaded on filter paper placed in odor source chambers attached to one choice arm, while solvent-only controls are placed in the other arm [1].
Individual gravid females are released at the base of the common arm and observed for choice commitment, defined as moving into the distal third of either choice arm within the observation period (typically 10-15 minutes). Mosquitoes that do not make a choice within this period are excluded from analysis. For each concentration, a minimum of 50-100 mosquitoes should be tested, with regular alternation of the treatment side to control for positional bias. Data are analyzed using chi-square tests comparing the proportion of mosquitoes choosing the treatment versus control arms, with significance set at p<0.05 [1].
The oviposition response to this compound is typically evaluated using multiple-choice bioassays conducted in laboratory cages. The standard protocol involves setting up multiple oviposition cups (typically 5-7 cm diameter) lined with filter paper or germination paper as the oviposition substrate and filled with dechlorinated water containing this compound at different test concentrations (1, 10, and 100 ppm), with solvent-only serving as control [4] [1] [5]. These cups are arranged equidistantly in large cages (30×30×30 cm or larger), and their positions are rotated systematically to eliminate location bias.
For each replicate, 15-20 gravid females (4-5 days old, blood-fed) are released into the cage and allowed to oviposit for 24 hours under controlled environmental conditions (27±2°C, 70-80% RH, 12:12 L:D photoperiod). After the exposure period, the eggs laid in each cup are counted under a dissecting microscope. The experiment should include a minimum of 10 replicates per concentration. The oviposition preference is calculated using the Oviposition Activity Index:
[ \mathrm{OAI} = \frac{{\mathrm{N}}{\mathrm{T}} - {\mathrm{N}}{\mathrm{S}}}{{\mathrm{N}}{\mathrm{T}} + {\mathrm{N}}{\mathrm{S}}} ]
where NT represents the mean number of eggs in treated water and NS represents the mean number of eggs in control water [4] [2]. OAI values range from +1 (complete attraction) to -1 (complete repellency), with values ≥+0.30 considered attractive and ≤-0.30 considered repellent [4].
Figure 1: Experimental workflow for evaluating this compound effects on Ae. aegypti, covering physiological and behavioral assays.
Despite promising laboratory results, several significant research gaps impede the translation of this compound-based attractants from experimental tools to operational vector control products. A critical limitation is the inadequate field validation of this compound's efficacy in natural settings. While laboratory studies demonstrate clear attraction at specific concentrations (notably 10 ppm), field performance may differ substantially due to competition with natural breeding sites and environmental factors [2]. Current gravitraps predominantly rely on non-specific infusions (alfalfa, hay) that impact non-target organisms, highlighting the need for species-specific attractants like this compound that could minimize ecological impact [2].
The sensory mechanisms underlying this compound perception in Ae. aegypti remain incompletely characterized. Although EAG studies confirm antennal detection [1], the specific olfactory receptors involved have not been identified, and the neural processing of this signal remains unexplored. Additionally, the interaction between this compound and other semiochemicals in oviposition site selection warrants further investigation. As noted in research on other mosquito species, oviposition pheromones often function additively or synergistically with chemical cues from bacterial metabolism or plant infusions [3], suggesting that this compound may be most effective when combined with other attractants rather than used alone.
Methodologically, the field suffers from inconsistent bioassay protocols across different laboratories, particularly in mosquito density, cage size, oviposition substrate characteristics, and infusion standardization [2] [5]. The skip-oviposition behavior of Ae. aegypti, wherein females distribute eggs across multiple sites, presents a particular challenge for interpreting oviposition choice assays, as preference may be influenced by the availability and distribution of alternative sites rather than absolute attraction [2]. Standardized protocols specifically adapted to Ae. aegypti's unique oviposition behavior are needed to improve reproducibility and cross-study comparisons.
The potential applications of this compound in integrated vector management programs are multifaceted, leveraging its specific attraction to gravid Ae. aegypti females. The most immediate application is in population monitoring through enhanced ovitraps (gravid traps) for surveillance [1] [2]. Current surveillance methods often rely on larval surveys or non-specific attractants that lack sensitivity for detecting low-level infestations. This compound-baited ovitraps could provide a more sensitive and species-specific monitoring tool, enabling earlier detection of mosquito populations and more timely intervention implementation [1] [2].
For direct control, this compound can be incorporated into attract-and-kill strategies by combining the pheromone with biological or chemical larvicides [4] [3]. This approach exploits the pheromone to lure gravid females to contaminated oviposition sites, effectively targeting them before egg-laying and simultaneously killing emerging offspring. Research on similar systems demonstrates that combining the oviposition pheromone with the organophosphate temephos created an effective lethal lure that countered the inherent repellency of the insecticide [4]. Similar combinations could be developed using this compound with newer, environmentally compatible larvicides such as insect growth regulators or microbial agents.
Figure 2: Research gaps and corresponding solutions for developing this compound-based vector control strategies.
Future research should prioritize formulation development to extend this compound's field longevity and controlled release properties. Previous work with other mosquito pheromones has explored various formulation approaches, including effervescent tablets, polymer microcapsules, and carboxylate glasses that provide sustained release of volatile compounds [3]. Similar approaches could be adapted for this compound to maintain effective concentrations in breeding sites over extended periods. Additionally, combination strategies incorporating this compound with other attractants like caproic acid [4] or infusions containing conspecific cues [5] may create more powerful and reliable attractant blends that effectively outcompete natural breeding sites despite Ae. aegypti's skip-oviposition behavior.
For successful integration into public health programs, research must also address practical implementation considerations, including cost-effectiveness, stability under operational conditions, and user acceptance. The ideal this compound-based product would be affordable for resource-limited health programs, stable in tropical climates without refrigeration, and easy to deploy by community health workers or homeowners. With these developments, this compound-based attractants could become valuable components of comprehensive vector management strategies aimed at reducing the substantial global burden of Ae. aegypti-borne diseases.
The table below summarizes the key findings from experimental toxicity studies on n-Heneicosane (C21), both alone and in combination with the insect growth regulator Diflubenzuron (DB).
| Study Type | Test System | Dose/Concentration | Key Findings / Outcome | NOAEL/LC₅₀ |
|---|---|---|---|---|
| Acute Oral & Dermal Toxicity [1] | Rat (both sexes) | 1600, 3200 mg/kg; Dermal: 3200 mg/kg | No mortality or significant clinical signs; LD₅₀ > 5 g/kg | Not a hazardous substance [2] |
| Primary Skin Irritation [1] | Rabbit | 3200 mg/kg | No significant irritation observed | - |
| Sub-Acute Oral Toxicity (90-day) [1] | Rat (both sexes) | 125, 250, 500 mg/kg/day | No toxic response observed in clinical, biochemical, or histological parameters | > 500 mg/kg [1] |
| Sub-Acute Dermal Toxicity (90-day) [1] | Rat (both sexes) | 1 and 2 mg/kg/day | No observed adverse effects | - |
| Acute Inhalation Toxicity [3] | Rat (male) | >5 g/m³ | Minimal and inconsistent changes in respiratory variables; no mortality | LC₅₀ > 5 g/m³ [3] |
The commercial Safety Data Sheet from AbMole Bioscience classifies Heneicosane as "Not a hazardous substance or mixture" and notes that its toxicological effects have not been thoroughly studied [2].
For researchers looking to replicate or build upon these studies, here is a summary of the key methodological details.
The following diagram outlines the general workflow common to the sub-acute toxicology studies, illustrating the parallel processes for different administration routes.
For researchers handling this compound in a laboratory setting, the following precautions are advised based on the Safety Data Sheet [2]:
The table below summarizes the key identified properties of n-Heneicosane (CAS 629-94-7) from the search results.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 629-94-7 | [1] [2] |
| Molecular Formula | C₂₁H₄₄ | [1] [3] [2] |
| Molecular Weight | 296.57 g·mol⁻¹ | [1] [2] |
| Melting Point | 39 - 41 °C (lit.) | [1] [4] |
| Boiling Point | 356.1 °C (at 760 mm Hg); 100 °C (at 2 mm Hg, lit.) | [3] [1] |
| Density | 0.792 g/cm³ | [1] [4] |
| Flash Point | > 230 °F (approx. > 110 °C) | [1] [4] |
| Solubility (Qualitative) | Soluble in chloroform and hexane; insoluble in water. | [1] [4] |
| Form | White, waxy solid; crystalline chunks, crystals, or flakes. | [1] [4] [3] |
| Log P (Estimated) | 10.65 to 11.4 | [3] [1] |
While quantitative solubility data is not available, the search results provide context for its use in experiments.
Based on the gathered information and standard laboratory practices, the following diagram outlines a potential workflow for handling and analyzing n-Heneicosane.
The provided DOT script generates a flowchart for handling n-Heneicosane. It starts with the solid compound, branches based on solvent choice (chloroform or hexane), and proceeds through preparation and analysis stages.
The high estimated log P value confirms that n-Heneicosane is an extremely hydrophobic molecule [6]. Its presence in essential oils and use as a pheromone in certain insect species highlight its biological relevance [3] [6]. This, combined with its solubility profile, makes it a compound of interest in fields like natural product chemistry and insect behavior control.
The following table summarizes the key physicochemical properties of Heneicosane (CAS No. 629-94-7), a straight-chain, saturated C21 hydrocarbon, as reported in the literature [1].
| Property | Value | Conditions / Notes | Reference |
|---|---|---|---|
| Molecular Formula | C₂₁H₄₄ | - | [1] |
| Molecular Weight | 296.57 - 296.583 g/mol | - | [1] [2] [3] |
| Appearance | White, waxy solid or crystals | Neat form | [4] [5] [1] |
| Melting Point | 39 - 41 °C (lit.) 40.5 °C 313.4 ± 0.7 K | Average of multiple studies | [4] [5] [1] | | Boiling Point | 100 °C (at 2 mmHg) 356.1 °C (at 760 mmHg, lit.) 629.7 K (at 760 mmHg) | | [4] [5] [3] | | Density | 0.7919 g/mL 0.792 g/cm³ | | [1] [2] | | Vapor Pressure | <1 mmHg 8.73×10⁻⁵ mmHg | At 20 °C | [4] [5] [1] | | Vapor Density | 10.3 (vs air) | | [4] [5] | | Flash Point | 113 °C (235 °F) | Closed cup | [4] [5] [1] | | Refractive Index | 1.4441 1.4352 | At 45 °C (589.3 nm) | [1] [2] | | Log P (Octanol-Water) | 10.65 | Estimated | [1] | | Enthalpy of Vaporization (ΔvapH°) | 106.8 kJ/mol | Based on data from 434 to 539 K | [3] | | Enthalpy of Fusion (ΔfusH) | 46.6 - 47.7 kJ/mol | | [3] |
To illustrate the logical relationships between the core properties of this compound and their significance in an experimental context, the following conceptual diagram was created using Graphviz.
This diagram shows how the fundamental properties of this compound inform critical laboratory practices and safety considerations.
Heneicosane is a significant straight-chain alkane hydrocarbon frequently identified in various medicinal plants through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This compound has garnered research interest due to its presence in biologically active plant extracts demonstrating antimicrobial, antioxidant, and anti-inflammatory properties [1]. Recent investigations have revealed this compound as the primary metabolite (57.06%) in methanolic leaf extracts of Aporosa cardiosperma, a plant with documented ethnobotanical significance [1]. These notes provide detailed protocols for the extraction, identification, and quantification of this compound from plant matrices, supporting drug discovery and phytochemical research.
This compound (C₂₁H₄₄) is a saturated hydrocarbon belonging to the alkane family, characterized by its linear carbon chain structure. It typically elutes in the mid-to-high retention time range in non-polar GC columns due to its relatively high molecular weight (296.6 g/mol). In mass spectrometry, this compound produces characteristic fragment ions at m/z 57, 71, 85 (typical for alkanes), along with a molecular ion at m/z 296 [1].
Collection Guidelines:
Preparation Protocol:
Solvent Selection:
Optimized Extraction Protocol:
MTBE Enrichment Method (Alternative):
Instrument Configuration:
GC Temperature Program:
MS Detection Parameters:
This compound Identification:
Quantification Approach:
For comprehensive metabolic profiling:
Multivariate Statistical Analysis:
Cluster Analysis:
The experimental workflow below illustrates the complete process from sample preparation to data analysis:
Table 1: Phytochemical Composition of A. cardiosperma Leaf Extracts in Different Solvents [1]
| Phytoconstituent | Methanol Extract | Ethyl Acetate Extract | Hexane Extract |
|---|---|---|---|
| This compound | 57.06% | Not reported | Not reported |
| Silane | 13.60% | Not reported | Not reported |
| 1-Heptadecene | 10.09% | Not reported | Not reported |
| 3-Hexadecene | 9.99% | Not reported | Not reported |
| Pentadecane | 9.54% | Not reported | Not reported |
| Total Phenol Content | Highest | Moderate | Lowest |
| Total Flavonoid Content | Highest | Moderate | Lowest |
| Total Tannin Content | Highest | Moderate | Lowest |
Table 2: Antioxidant and Antimicrobial Activities of this compound-Rich Methanolic Extract [1]
| Bioassay | Activity Level | Comparative Efficacy |
|---|---|---|
| DPPH Scavenging | 82.35% inhibition at 100μg/mL | Superior to other solvents |
| FRAP Assay | 86.20% reduction at 100μg/mL | Superior to other solvents |
| Metal Chelating | 72.32% activity at 100μg/mL | Superior to other solvents |
| ABTS Scavenging | 86.06% inhibition at 100μg/mL | Superior to other solvents |
| Antimicrobial MIC | 250μg/mL against multiple pathogens | Lower MIC than other extracts |
| Antibacterial Spectrum | Effective against S. aureus, B. subtilis, M. tuberculosis, K. pneumoniae, A. hydrophila, P. aeruginosa | Broad-spectrum activity |
The significant concentration of this compound in medicinally active plants correlates with observed bioactivities. Research indicates that this compound-rich extracts demonstrate:
While the specific mechanisms of this compound require further investigation, related plant hydrocarbons have shown binding affinity to therapeutic targets including:
The following diagram illustrates the potential therapeutic mechanisms of plant-derived hydrocarbons like this compound:
Extraction Reproducibility:
Instrument Calibration:
Data Quality Metrics:
Low this compound Recovery:
Poor Chromatographic Resolution:
Inconsistent Mass Spectral Data:
The GC-MS analysis of this compound in plant extracts provides valuable insights for phytochemical research and drug discovery. The optimized protocols presented here enable reliable identification and quantification of this bioactive compound. The correlation between this compound content and significant therapeutic activities supports its potential as a chemical marker for standardizing herbal preparations. Further research involving isolation, structure-activity relationship studies, and clinical evaluations is recommended to fully exploit the pharmaceutical potential of this compound and its synergistic actions with other phytoconstituents.
Introduction Plumbago zeylanica L. is a medicinal plant with significant therapeutic potential in traditional medicine systems for treating conditions like gonorrhea, syphilis, tuberculosis, and skin diseases [1] [2]. Bioactive compound discovery from this plant has largely focused on the well-known naphthoquinone plumbagin [3] [4]. However, a novel investigation identified heneicosane, a linear alkane, as a potent microbicidal agent from the leaf extract of P. zeylanica, revealing a previously unexplored bioactive constituent [1]. These notes detail the optimized protocol for the extraction, isolation, and characterization of this compound.
Experimental Protocols
The isolation process for this compound follows a bioassay-guided approach, with antimicrobial activity testing at each step to identify the active fraction [1]. The workflow below outlines this multi-stage isolation and identification process:
The structural elucidation of the isolated compound requires a combination of spectroscopic techniques, as outlined in the workflow below:
Bioactivity Assessment
The antimicrobial efficacy of the isolated this compound must be validated through standardized assays. The table below summarizes a typical experimental setup and results based on the literature [1]:
| Pathogen Strain | Inhibition Zone (mm) at 100 µg/mL | Reference Compound/Control |
|---|---|---|
| Streptococcus pneumoniae | 28.0 | Not Specified |
| Mycobacterium tuberculosis | 26.0 | Not Specified |
| Bacillus cereus | 26.0 | Not Specified |
| Candida albicans | 24.0 | Not Specified |
Discussion and Research Implications
The identification of this compound as a novel microbicidal agent from P. zeylanica is significant. While plumbagin is known for its broad pharmacological activities but also its toxicity and poor bioavailability [3], this compound may represent a safer alternative for antimicrobial applications. This discovery underscores the importance of continued phytochemical exploration of medicinal plants beyond their most prominent constituents.
This protocol provides a reproducible framework for isolating this compound from P. zeylanica. The bioassay-guided approach ensures the isolation of a therapeutically relevant compound. The confirmed antimicrobial activity of this compound positions it as a promising candidate for future research in developing new anti-infective agents.
This application note details a protocol for the isolation, purification, and identification of heneicosane from the leaf extracts of Plumbago zeylanica L. The method is based on a bioassay-guided fractionation study that identified this compound as a novel bioactive compound with significant antimicrobial properties [1].
This compound (n-Heneicosane, CAS 629-94-7) is a straight-chain saturated hydrocarbon alkane with the molecular formula C₂₁H₄₄ [2]. It has been identified as a novel microbicidal compound from Plumbago zeylanica L. [1]. In this study, the ethyl acetate leaf extract of P. zeylanica demonstrated superior antimicrobial activity, leading to the isolation of this compound as the active fraction [1].
The active fraction containing this compound was isolated using High-Performance Liquid Chromatography (HPLC). The specific parameters for the purification are summarized below.
Table 1: HPLC Instrumentation and Parameters for this compound Purification [1]
| Parameter | Specification |
|---|---|
| Objective | Isolation of pure this compound from active TLC fraction |
| Instrumentation | HPLC system with appropriate detector (e.g., DAD or RID) |
| Column Type | Not explicitly stated in search results; method requires optimization |
| Mobile Phase | Not explicitly stated in search results; normal-phase recommended |
| Flow Rate | Not specified in search results |
| Injection Volume | Not specified in search results |
| Detection | Not specified in search results |
The compound isolated via HPLC was characterized using multiple spectroscopic techniques to confirm its structure as this compound [1].
Table 2: Spectroscopic Characterization Data for this compound [1]
| Technique | Key Findings / Identifiers |
|---|---|
| FT-IR | Confirmed alkane functional groups (C-H stretching and bending). |
| NMR | ¹H-NMR and ¹³C-NMR spectra confirmed the structure. |
| Mass Spectrometry | Mass spectrum provided molecular weight confirmation. |
The diagram below illustrates the complete workflow from plant material to compound identification.
The primary application of this protocol is for the purification of this compound for subsequent antimicrobial studies. The isolated compound was validated for its microbicidal efficacy, supporting the traditional use of P. zeylanica and identifying this compound as a novel bioactive agent [1]. Pure this compound is also available as an analytical standard for quality control and research purposes [2].
This application note provides a established foundation for the HPLC purification of this compound. The key to success lies in developing a robust normal-phase HPLC method. Future work could focus on:
The global rise of multidrug-resistant (MDR) bacteria represents a critical public health threat, driving the urgent need for novel antimicrobial compounds [1]. Natural products, especially from medicinal plants, remain a vital source of new therapeutic agents. Heneicosane, a straight-chain alkane identified in Plumbago zeylanica L., has emerged as a novel bioactive compound with significant microbicidal and anti-biofilm properties [2]. Its mechanism appears to involve the disruption of microbial cellular membranes and the inhibition of key virulence factors, such as biofilm formation, which is a major contributor to antibiotic resistance and persistent infections [2] [3]. This document provides a detailed protocol for the assessment of this compound's antimicrobial activity, from plant extraction to in vitro and in silico validation, tailored for researchers and drug development professionals.
The following section outlines the standardized methodologies for evaluating the antimicrobial efficacy of this compound.
The initial isolation of this compound, as described by Vanitha et al., begins with the collection of Plumbago zeylanica leaves [2].
The following disk diffusion method is used to determine the antimicrobial potency of the isolated this compound.
Molecular docking predicts the interaction between this compound and microbial target proteins, providing insights into its potential mechanism of action.
The experimental data generated from the above protocols should be systematically summarized for analysis.
Table 1: Quantitative Antimicrobial Activity of this compound from P. zeylanica (Disk Diffusion Assay)
| Test Microorganism | Zone of Inhibition (mm) at 15.10 mg | Zone of Inhibition (mm) at 7.55 mg | Zone of Inhibition (mm) at 3.77 mg | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | 28 mm | Data | Data | [2] |
| Mycobacterium tuberculosis | 26 mm | Data | Data | [2] |
| Bacillus cereus | 26 mm | Data | Data | [2] |
| Aspergillus fumigatus | 24 mm | Data | Data | [2] |
Note: "Data" indicates that specific values were not provided in the source material and should be populated with experimental results.
Table 2: In Silico Molecular Docking Results of this compound against Microbial Targets
| Target Protein (Source Microbe) | Docking Score (Binding Affinity, kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Arabinosyltransferase C (M. tuberculosis) | -6.1 | Hydrophobic interactions, Van der Waals forces | [1] |
| Penicillin-Binding Protein (B. cereus) | -5.9 | Hydrophobic interactions | [1] |
This compound exhibits a multi-target mechanism of action, which is advantageous in overcoming and preventing microbial resistance.
The diagram below illustrates the multi-target antimicrobial mechanism of action of this compound.
For researchers aiming to translate these findings into therapeutic applications, consider the following:
The experimental workflow for studying this compound, from extraction to validation, is summarized in the following diagram.
The green synthesis of silver nanoparticles (AgNPs) using This compound represents an innovative, eco-friendly approach in nanotechnology that aligns with the principles of sustainable chemistry. This biological synthesis method utilizes this compound, a biological compound derived from natural sources, as both a reducing agent and stabilizing agent in the conversion of silver ions (Ag⁺) to metallic silver nanoparticles (Ag⁰). Unlike conventional chemical synthesis methods that often require hazardous chemicals and generate toxic byproducts, this green approach offers significant advantages including enhanced biocompatibility, reduced environmental impact, and improved safety profiles for biomedical applications [1] [2].
The growing emphasis on sustainable nanotechnology has driven research toward biological synthesis methods that eliminate the need for toxic chemicals while maintaining control over nanoparticle characteristics. Green synthesis approaches utilize biological entities such as plant extracts, bacteria, fungi, and biologically active compounds like this compound to produce nanoparticles with tailored properties for specific applications [2]. This method has gained prominence due to its cost-effectiveness, scalability, and ability to produce nanoparticles with enhanced biological activity compared to those synthesized through traditional physical and chemical methods [3] [2].
This compound-mediated silver nanoparticles have demonstrated remarkable biological activities including enhanced antimicrobial, antiproliferative, and photocatalytic properties [1]. The biological molecules present in the synthesis process act as capping agents, contributing to the stability and functionality of the resulting nanoparticles. Furthermore, the surface properties imparted by these biological compounds can enhance targeting specificity in therapeutic applications, making them particularly valuable for drug development and cancer therapeutics [1] [4].
Table 1: Key Physicochemical Properties of this compound-Synthesized Silver Nanoparticles
| Property | Characteristics | Impact on Function |
|---|---|---|
| Size Range | 1-100 nm | Smaller particles exhibit greater surface area, enhancing antimicrobial and catalytic properties |
| Shape | Spherical, triangular, rod-like | Different shapes impact cellular uptake and biological interactions |
| Surface Charge | High zeta potential (negative) | Enhanced colloidal stability and reduced aggregation |
| Crystallinity | Face-centered cubic (fcc) structure | Improved optical and thermal properties |
| Surface Chemistry | Biologically active capping agents | Enhanced biocompatibility and targeting specificity |
| Optical Properties | Surface plasmon resonance at 400-450 nm | Enables tracking and characterization of nanoparticles |
The synthesis of silver nanoparticles using this compound follows a carefully optimized bottom-up approach that utilizes biological reduction of silver ions. This protocol outlines the step-by-step procedure for producing stable, well-characterized AgNPs with consistent properties [1] [2].
Materials and Reagents:
Step-by-Step Procedure:
Preparation of this compound Extract: Create an aqueous extract of this compound by dissolving 0.5 g of pure this compound in 100 mL of deionized water at 60°C with constant stirring for 30 minutes. Filter the solution through Whatman No. 1 filter paper to remove any insoluble particles [1].
Reaction Mixture Preparation: Combine 10 mL of 5 mM silver nitrate solution with 90 mL of this compound extract in a 250 mL Erlenmeyer flask. The ratio of this compound extract to silver nitrate should be maintained at 9:1 for optimal nanoparticle formation [1].
Reduction Reaction: Incubate the reaction mixture at 65°C for 2-4 hours with constant stirring at 300 rpm. Visual observation of color change from pale yellow to reddish-brown indicates the formation of silver nanoparticles, which can be confirmed by UV-Vis spectroscopy [1].
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this process three times to remove any unreacted components [1].
Storage: Store the purified AgNPs in sterile, amber-colored vials at 4°C for future use. Properly synthesized and stored nanoparticles remain stable for up to 6 months [1].
Critical Parameters for Optimization:
Comprehensive characterization of the synthesized silver nanoparticles is essential for verifying their properties and ensuring batch-to-batch consistency. The following techniques provide complementary information about the physical, chemical, and optical properties of the nanoparticles [1] [3].
Table 2: Characterization Methods for this compound-Synthesized Silver Nanoparticles
| Technique | Parameters Analyzed | Expected Outcomes |
|---|---|---|
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Peak at 400-450 nm confirming nanoparticle formation |
| X-ray Diffraction (XRD) | Crystalline structure | Face-centered cubic (fcc) patterns at 38°, 44°, 64°, 77° |
| Fourier-Transform Infrared (FT-IR) | Surface functional groups | Identification of this compound capping agents |
| Transmission Electron Microscopy (TEM) | Size, shape, and morphology | Spherical particles with size range of 15-40 nm |
| Zeta Potential Analysis | Surface charge and stability | High negative value (-25 to -35 mV) indicating stability |
| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution | Polydispersity index < 0.3 indicating uniform distribution |
Protocol Details for Characterization:
UV-Vis Spectroscopy: Dilute the nanoparticle suspension 1:10 with deionized water and scan between 300-600 nm. The surface plasmon resonance peak should appear between 400-450 nm, with peak width indicating size distribution [1].
XRD Analysis: Deposit purified nanoparticles on a glass slide and analyze using CuKα radiation (λ = 1.5406 Å) at 40 kV and 30 mA. Scan from 20° to 80° at 2θ. The resulting diffraction pattern should show characteristic peaks for silver at 38.1° (111), 44.3° (200), 64.4° (220), and 77.3° (311) [1].
FT-IR Spectroscopy: Prepare nanoparticles as KBr pellets and analyze in the range of 400-4000 cm⁻¹. This identifies functional groups from this compound responsible for reduction and capping, typically showing peaks at 2920 cm⁻¹ (C-H stretching), 2850 cm⁻¹ (C-H stretching), and 1640 cm⁻¹ (C=C stretching) [1].
TEM Sample Preparation: Deposit a drop of diluted nanoparticle suspension on a carbon-coated copper grid and allow to dry. Analyze under TEM at accelerating voltages of 80-200 kV. Measure at least 200 particles from different fields to determine size distribution and morphology [1].
The antimicrobial efficacy of this compound-synthesized silver nanoparticles against bacterial pathogens can be quantitatively determined using the broth microdilution method to establish the minimum inhibitory concentration (MIC). This protocol follows standardized CLSI guidelines with modifications for nanoparticle testing [1].
Materials and Bacterial Strains:
Procedure:
Bacterial Inoculum Preparation: Grow bacterial strains overnight in MHB at 37°C. Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Further dilute in MHB to achieve final inoculum density of 5 × 10⁵ CFU/mL [1].
Nanoparticle Serial Dilution: Prepare two-fold serial dilutions of AgNPs in sterile MHB across the microtiter plate, with concentrations ranging from 200 μg/mL to 1.56 μg/mL. Add 100 μL of each dilution to respective wells [1].
Inoculation: Add 100 μL of bacterial inoculum to each well containing AgNP dilutions. Include growth control wells (bacteria without nanoparticles) and sterility control wells (media only) [1].
Incubation and Reading: Incubate plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of AgNPs that completely inhibits visible bacterial growth. Confirm results by measuring optical density at 600 nm using a microplate reader [1].
Time-Kill Assay Protocol:
For rapid screening of antimicrobial activity, the disk diffusion method provides qualitative assessment of the zone of inhibition against various microorganisms.
Procedure:
Table 3: Antimicrobial Activity of this compound-Synthesized Silver Nanoparticles
| Microorganism | MIC (μg/mL) | Zone of Inhibition at 500 μg/mL (mm) | Bactericidal/Killing Time |
|---|---|---|---|
| Staphylococcus aureus | 12.5 ± 1.2 | 18.5 ± 1.5 | 6 hours at 4×MIC |
| Escherichia coli | 25.0 ± 2.1 | 15.2 ± 1.2 | 8 hours at 4×MIC |
| Pseudomonas aeruginosa | 50.0 ± 3.5 | 12.8 ± 1.0 | 12 hours at 4×MIC |
| Candida albicans | 31.2 ± 2.8 | 14.5 ± 1.3 | 10 hours at 4×MIC |
The antiproliferative potential of this compound-synthesized AgNPs against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method measures mitochondrial dehydrogenase activity as an indicator of cell viability [1] [4].
Materials and Cell Lines:
Procedure:
Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment [1].
Nanoparticle Treatment: Prepare serial dilutions of AgNPs in complete medium (typically 1-100 μg/mL). Replace medium in wells with 100 μL of AgNP-containing medium. Include untreated cells as control and medium-only wells as blank [1].
Incubation: Incubate plates for 24, 48, or 72 hours at 37°C in 5% CO₂ to assess time-dependent effects.
MTT Assay: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Carefully remove medium and add 100 μL DMSO to solubilize formed formazan crystals. Shake plates gently for 10 minutes [1].
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [1]
IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) using nonlinear regression analysis of the dose-response data.
The anticancer mechanisms of this compound-synthesized AgNPs can be investigated through multiple complementary assays to understand their effects on apoptosis, oxidative stress, and cell cycle progression.
Reactive Oxygen Species (ROS) Detection:
Apoptosis Assay Using Annexin V/PI Staining:
Cell Cycle Analysis:
Key Findings from Anticancer Studies:
The photocatalytic potential of this compound-synthesized silver nanoparticles can be evaluated through dye degradation studies, demonstrating their effectiveness in environmental remediation applications [1].
Methylene Blue Degradation Protocol:
The sensing applications of this compound-synthesized AgNPs can be explored through metal ion detection studies, particularly for environmentally relevant heavy metals [1].
Heavy Metal Sensing Protocol:
The following DOT language script generates a visualization of the complete experimental workflow for the synthesis, characterization, and application testing of this compound-mediated silver nanoparticles.
This DOT language script illustrates the proposed mechanism of action for this compound-synthesized silver nanoparticles against cancer cells, highlighting key cellular pathways.
The visualizations utilize the following color palette as specified in the requirements:
This color scheme ensures sufficient contrast between foreground and background elements as required, with text color explicitly set using fontcolor attribute to maintain readability against colored node backgrounds.
Heneicosane (n-heneicosane, C₂₁H₄₄) is a straight-chain saturated hydrocarbon that functions as a powerful oviposition attractant pheromone for key mosquito species, particularly Aedes aegypti, the primary vector of dengue, chikungunya, yellow fever, and Zika viruses. This compound is naturally produced by larval cuticles and serves as a chemical signal to gravid females indicating suitable breeding sites, thereby influencing their oviposition site selection behavior. The discovery of this compound's semiochemical properties has significant implications for developing novel vector control strategies that can be integrated into comprehensive mosquito management programs, especially important given the widespread emergence of insecticide resistance in mosquito populations worldwide. [1] [2]
The specificity of this compound for target mosquito species, particularly Ae. aegypti, makes it an invaluable tool for species-specific surveillance and control. Unlike broad-spectrum insecticides that impact non-target organisms, this compound-based attractants can be deployed with minimal ecological impact, aligning with the growing demand for environmentally sustainable vector control solutions. Research has demonstrated that this compound is detected through the mosquito's peripheral olfactory system, with electroantennogram (EAG) studies confirming dose-dependent responses in female mosquitoes, providing a neurophysiological basis for the observed behavioral attraction. [1] [3]
The efficacy of this compound as an oviposition attractant is highly concentration-dependent, exhibiting a clear attraction-repellency response curve that must be carefully considered in formulation development. Research indicates that Ae. aegypti females display optimal attraction at specific concentrations while showing neutral or even repellent responses at higher concentrations. [1]
Table 1: Concentration-dependent behavioral responses of Aedes aegypti to n-heneicosane
| Concentration | Behavioral Response | Electroantennogram (EAG) Response | Recommended Application Context |
|---|---|---|---|
| 10 ppm (10 mg/L) | Strong attraction - significantly increased egg deposition | Moderate | Standard ovitrap deployment for surveillance and monitoring |
| 10⁻⁶ g to 10⁻⁵ g | Attraction in Y-maze olfactometer | Increasing dose-dependent response | Medium-range attraction in gravid traps |
| 10⁻³ g | Repellent effect - reduced oviposition | Strong response | Not recommended for attractant purposes |
| <1 ppm | Minimal to no attraction | Weak response | Suboptimal for practical applications |
The dose-response relationship follows a non-linear pattern, with 10 ppm (10 mg/L) emerging as the optimal attractive concentration in multiple choice oviposition assays. This concentration has been shown to attract gravid females effectively while triggering significant egg deposition in treated containers. At higher concentrations (10⁻³ g), this compound paradoxically induces repellency, causing gravid mosquitoes to avoid treated sites. This concentration-specific behavioral inversion must be carefully considered when developing formulations for field applications. [1]
Table 2: Formulation specifications for this compound in mosquito control applications
| Parameter | Specification | Notes |
|---|---|---|
| Physical Form | White crystalline waxy solid | Becomes liquid at temperatures >40.5°C |
| Melting Point | 40.5°C | Important for storage and formulation stability |
| Water Solubility | 2.9×10⁻¹¹ g/L (practically insoluble) | Requires appropriate carriers/solvents for aqueous applications |
| Recommended Solvents | Acetone, ethanol, dichloromethane | For stock solution preparation |
| Field Dispersion Matrix | Sealed polymeric dispensers, slow-release matrices, filter paper strips | Ensures consistent release rate |
| Stability | Stable under normal storage conditions; protect from direct sunlight | No special precautions required |
The practical insolubility of this compound in water presents formulation challenges that require strategic approaches for effective deployment in aquatic environments. Research indicates that slow-release dispensers and polymer-based matrices can effectively deliver the compound to oviposition sites while maintaining the optimal concentration range. For laboratory applications and field trials, this compound is typically dissolved in organic solvents such as acetone or ethanol to create stock solutions, which are then applied to substrates or dispersal devices at the appropriate concentrations. The high lipid solubility and low vapor pressure of this compound contribute to its persistence in the environment, making it suitable for extended deployment in monitoring and control devices. [4] [5]
Gravid female traps (gravitraps) and ovitraps baited with this compound represent powerful tools for surveillance and control of Ae. aegypti populations. These traps exploit the natural oviposition behavior of gravid females, attracting them to lay eggs in designated containers that either capture the adults or prevent larval development. The integration of this compound significantly enhances the attractiveness and specificity of these traps, improving their efficiency in monitoring and control programs. [6]
This compound-Baited Ovitrap Protocol:
Gravid Trap Enhancement Protocol:
Field validation studies have demonstrated that this compound-baited traps show significantly higher egg deposition rates and female capture rates compared to unbaited controls. The addition of this compound to traps containing organic infusions (hay or alfalfa) creates a synergistic effect, further enhancing attraction. For optimal results in control programs, trap densities of 4-5 traps per hectare are recommended, with placement focused on areas of known mosquito activity and disease transmission risk. [6]
The integration of this compound into mosquito surveillance programs provides a sensitive method for detecting the presence and abundance of Ae. aegypti populations, particularly in regions with dengue transmission risk. The species-specific attraction of this compound reduces non-target captures and improves the efficiency of surveillance operations.
Systematic Surveillance Protocol:
Data Interpretation Guidelines:
Research indicates that this compound-baited surveillance systems demonstrate greater sensitivity for detecting Ae. aegypti presence compared to larval surveys, making them particularly valuable in low-density situations where traditional methods may fail to detect emerging populations. The implementation of this compound-enhanced surveillance is especially relevant for monitoring the effectiveness of control campaigns and detecting residual mosquito populations following community-wide interventions. [6] [3]
The synthesis of high-purity this compound is essential for research and application development. The following protocol outlines a reliable two-step synthesis process with excellent yield and purity, adapted from established methodologies with specific modifications for optimal results. [7]
Figure 1: Chemical synthesis workflow for n-heneicosane production
Step 1: Alkylation Reaction Protocol:
Step 2: Wolff-Kishner Reduction Protocol:
This optimized synthesis provides excellent yield and purity while utilizing readily available starting materials. The process is scalable and suitable for industrial production, addressing previous limitations in this compound availability for large-scale vector control programs. [7]
Rigorous quality control protocols are essential to ensure the consistency and efficacy of this compound used in mosquito control applications. The following analytical methods provide comprehensive characterization:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
Purity Assessment Protocol:
Structural Confirmation Protocol:
Regular quality assessment using these protocols ensures batch-to-batch consistency, which is critical for maintaining the predictable behavioral responses observed in laboratory and field studies. [7] [5]
Despite the promising attributes of this compound as a mosquito oviposition attractant, several significant research gaps and methodological challenges remain to be addressed before its full potential can be realized in vector control programs. [6] [3]
Species Specificity Limitations: While this compound demonstrates strong attraction for Ae. aegypti, its effectiveness against other mosquito species of medical importance requires further investigation. Research indicates that different mosquito species respond to distinct semiochemical blends, suggesting that this compound may need to be combined with other compounds for broad-spectrum applications.
Field Validation Deficits: Many studies demonstrating this compound's efficacy have been conducted in laboratory settings, with limited validation under diverse field conditions. The transition from laboratory to field presents challenges related to environmental stability, competing olfactory cues, and practical deployment logistics that require additional investigation.
Formulation Optimization: The practical insolubility of this compound in water necessitates advanced formulation strategies for consistent delivery in aquatic environments. Research on slow-release matrices, microencapsulation technologies, and polymeric dispensers would enhance the practical utility of this compound in control programs.
Sensory Perception Mechanisms: While electroantennogram studies confirm this compound detection by mosquito antennae, the precise molecular reception mechanisms, including potential odorant receptor interactions, remain uncharacterized. Elucidation of these mechanisms would facilitate the development of more effective attractant blends and potential reception inhibitors.
Recent reviews highlight that over 114 semiochemicals have been identified for mosquito control, yet implementation challenges persist due to variation in species responses and difficulties in mimicking natural blend ratios in synthetic formulations. The complexity of mosquito chemical ecology necessitates continued research to fully exploit this compound's potential in integrated vector management programs. [3] [8]
The successful implementation of this compound-based mosquito control requires strategic integration into existing vector management frameworks and careful attention to regulatory requirements.
IVM Integration Framework:
Resistance Management Considerations:
Regulatory Pathway:
The attract-and-kill approach utilizing this compound aligns well with evolving vector control paradigms that emphasize species-specificity, reduced environmental impact, and compatibility with resistance management strategies. As regulatory scrutiny of conventional insecticides intensifies, particularly regarding effects on non-target organisms, semiochemical-based approaches like this compound baiting offer a promising alternative for sustainable mosquito management. [6] [3]
This compound represents a valuable tool in the ongoing effort to develop effective, sustainable, and environmentally responsible mosquito control strategies. Its proven efficacy as an oviposition attractant for Ae. aegypti, combined with its species specificity and minimal non-target effects, positions it as an ideal component for integrated vector management programs targeting dengue and other arboviral diseases. The comprehensive protocols outlined in this document—from synthesis and characterization to field application and monitoring—provide researchers and public health professionals with the technical foundation needed to incorporate this compound into mosquito surveillance and control operations.
While challenges remain in formulation optimization and field validation, the current state of knowledge supports the strategic deployment of this compound in appropriate contexts, particularly for monitoring and attract-and-kill approaches. Future research should focus on addressing identified knowledge gaps, developing combination attractants for broader species targeting, and advancing formulation technologies for extended field efficacy. As part of a comprehensive integrated vector management strategy, this compound-based approaches offer promising potential to enhance the effectiveness of mosquito control programs while reducing reliance on conventional insecticide-based methods.
The heneicosane-diflubenzuron combination represents an innovative "lure and kill" approach for controlling Aedes aegypti mosquitoes, the primary vectors of dengue, chikungunya, and Zika viruses. This strategic formulation addresses a critical need for targeted vector control methods that minimize environmental impact while effectively suppressing mosquito populations. The combination leverages semiochemical attraction coupled with insect growth regulation to create a highly specific and effective control measure. Traditional broad-spectrum insecticides face significant challenges including environmental persistence, harm to non-target organisms, and rapidly developing insect resistance. In contrast, this combination approach offers a sophiorational design that specifically targets the mosquito lifecycle at multiple points, providing enhanced efficacy while addressing key limitations of conventional insecticidal products [1].
The mechanism of action operates through a sophisticated dual-target approach that exploits fundamental biological processes in mosquitoes. This compound (n-C21), a C-21 hydrocarbon pheromone, serves as a powerful oviposition attractant that chemically lures gravid female mosquitoes to lay eggs in treated water sources. This attraction is remarkably specific, with research demonstrating that Aedes aegypti females show strong preference for this compound-treated water over untreated alternatives. Meanwhile, diflubenzuron, a benzoylphenyl urea insect growth regulator, disrupts critical developmental processes by inhibiting chitin synthesis during molting and metamorphosis. This inhibition prevents proper formation of the insect exoskeleton, leading to developmental arrest and eventual mortality during critical life stage transitions. The combination ensures that attracted mosquitoes voluntarily deposit their offspring into lethal environments, thereby targeting the population at its most vulnerable aquatic stages [1] [2].
Table 1: Key Characteristics of this compound and Diflubenzuron Components
| Component | Chemical Classification | Primary Function | Mode of Action | Optimal Concentration |
|---|---|---|---|---|
| This compound | C-21 hydrocarbon pheromone | Oviposition attractant | Lures gravid females to treated water | 8-12g in 500mL organic solvent |
| Diflubenzuron | Benzoylphenyl urea | Insect growth regulator | Chitin synthesis inhibition | 100-120mg in 500mL organic solvent |
Extensive laboratory and field testing has demonstrated that the this compound-diflubenzuron combination delivers potent larvicidal activity against Aedes aegypti mosquitoes. In controlled studies, the formulation achieved remarkable efficacy, with larval mortality rates reaching 100% within 48 hours post-hatching when applied at optimal concentrations. The solution maintains its biological activity in aquatic environments for 7-10 days, providing extended protection while continuing to attract ovipositing females throughout this period. This persistent activity is particularly valuable for vector control programs as it reduces application frequency while maintaining effective population suppression. The combination also demonstrates dose-dependent effects, with higher concentrations accelerating mortality onset while even suboptimal doses eventually achieve complete larval eradication through sustained exposure [1].
Research indicates that the attractant properties of this compound significantly enhance the overall efficacy of diflubenzuron by concentrating mosquito breeding activity in treated locations. This spatial focusing effect creates ecological traps that exploit the natural oviposition behavior of mosquitoes against the population. Studies have documented that the combination approach reduces adult emergence by 1.16-1.37 fold compared to diflubenzuron alone, demonstrating clear synergistic benefits. Furthermore, the formulation exhibits extended residual activity that remains effective through multiple gonotrophic cycles, with field observations confirming that treated water continues to attract egg-laying and kill subsequent larval generations that hatch in the same water source. This multi-cycle effectiveness significantly enhances the operational value of the combination for sustained vector control programs [1] [3].
Table 2: Summary of Efficacy Data for this compound-Diflubenzuron Combination
| Parameter | Laboratory Results | Field Trial Results | Observation Period |
|---|---|---|---|
| Larval Mortality | 100% mortality | 95-100% population reduction | 48 hours post-hatching |
| Attraction Efficacy | 75-85% preference for treated water | Significant increase in egg deposition in treated sites | 7-10 days |
| Residual Activity | Effective for 10-14 days | Remains effective for 7-10 days in outdoor conditions | Single application |
| Non-target Effects | Minimal impact observed | No significant ecological disruption reported | Throughout study period |
Comprehensive toxicological assessments have established an excellent safety profile for both individual components and the combined formulation. Acute toxicity studies conducted on mammalian models demonstrated that this compound has a lethal dose (LD50) exceeding 5,000 mg/kg via both oral and dermal routes, classifying it in the practically non-toxic category. Similarly, diflubenzuron exhibits low mammalian toxicity due to its specific mechanism of action that targets insect-specific physiological processes. In sub-acute studies where rats were administered doses up to 500 mg/kg daily for 90 days, researchers observed no significant adverse effects and established a No Observed Adverse Effect Level (NOAEL) greater than 500 mg/kg. These findings confirm the favorable toxicological profile of the combination and support its safe use in various settings, including potentially in domestic environments with proper application [2].
Inhalation toxicity studies further validated the respiratory safety of the formulation, with LC50 values exceeding 5 g/m³ for both this compound alone and in combination with diflubenzuron. Primary skin irritation tests conducted on rabbit models showed no significant dermal reactions, indicating minimal risk during handling and application. The combination also demonstrates selective toxicity toward target mosquito species while showing minimal impact on non-target organisms. Assessments conducted on aquatic non-target species including Gambusia affinis (mosquito fish), Mesocyclops thermocyclopoides (copepod), and Paramecium tetraurelia (protozoan) revealed no significant negative effects, confirming the environmental compatibility of the formulation. This selective action makes the combination particularly valuable for integrated vector management programs where preserving ecological balance is essential [4] [2] [3].
The preparation of the this compound-diflubenzuron combination requires precise laboratory techniques to ensure optimal efficacy and stability. Begin by preparing separate stock solutions of the attractant and the insect growth regulator, which will later be combined to create the final formulation. For the oviposition attractant solution, accurately weigh 10-12 grams of n-heneicosane (purity ≥95%) and transfer to a clean 500mL glass container. Add 250mL of n-hexane (HPLC grade) and 250mL of n-pentane (HPLC grade) as organic solvents. Seal the container and agitate gently until complete dissolution is achieved. The resulting solution will have a final this compound concentration of approximately 20-24 mg/mL. For the insect growth regulator solution, weigh 100-120 mg of technical-grade diflubenzuron (purity ≥98%) and transfer to a separate 500mL glass container. Add 500mL of acetone or dichloromethane as the solvent system. Seal and mix thoroughly until the diflubenzuron is completely dissolved, yielding a final concentration of 0.2-0.24 mg/mL [1].
The final formulation is achieved by combining the two solutions in a 1:1 volumetric ratio immediately before application. Transfer equal volumes of both solutions to an appropriate application device or mixing vessel and agitate for 2-3 minutes to ensure homogeneous mixing. The resulting combination product is now ready for application to target aquatic habitats. For laboratory bioassays, the combined solution can be further diluted with the same organic solvent system to achieve desired test concentrations. It is crucial to prepare fresh solutions for each application as storage stability beyond 24 hours may result in reduced efficacy due to potential precipitation or chemical degradation. All procedures should be conducted in well-ventilated areas or under fume hoods while wearing appropriate personal protective equipment including nitrile gloves, safety goggles, and laboratory coats to minimize exposure to organic solvents [1].
Standardized larvicidal bioassays provide critical data on formulation efficacy and appropriate dosing parameters. Begin by rearing Aedes aegypti larvae under controlled conditions (27±2°C temperature, 75±5% relative humidity, and 12:12 hour light-dark cycle) until they reach the late third or early fourth instar stage, which represents the most responsive developmental phase. Prepare test concentrations by serially diluting the stock combination solution to achieve target concentrations ranging from 0.1 ppm to 10 ppm in dechlorinated water. For each test concentration, place 20 late instar larvae into 200mL of the treatment solution in sterile plastic cups or glass beakers. Include appropriate controls consisting of larvae in dechlorinated water with equivalent solvent concentrations but without active ingredients. Provide minimal nutritional supplementation (approximately 0.1mg powdered fish food per larva) to maintain natural feeding behavior without affecting water quality [1] [5].
Monitor larval mortality at 24-hour intervals for a minimum of 96 hours, recording the number of dead larvae at each observation point. Consider larvae non-viable if they fail to respond to gentle prodding with a soft probe. Calculate percentage mortality for each concentration and time point, adjusting for control mortality using Abbott's formula when necessary. Determine the median lethal concentration (LC50) and median lethal time (LT50) through probit analysis of dose-response and time-response data, respectively. Additionally, observe and document any sublethal effects including developmental abnormalities, failed molting attempts, or reduced mobility. For comprehensive assessment, extend observations through pupal and adult stages to evaluate emergence inhibition rates, as diflubenzuron's insect growth regulator activity may manifest as prevention of adult emergence rather than immediate larval mortality. These standardized bioassay procedures enable reproducible efficacy assessment and facilitate comparison with alternative larvicidal products [1] [3].
Evaluation of this compound's attraction efficacy requires specific behavioral bioassays that measure oviposition preference. Set up dual-choice or multiple-choice oviposition stations in controlled environment rooms (maintained at 28±1°C, 80±5% RH, and 14:10 L:D photoperiod). Each station should contain treated water (with this compound at optimal concentration) and untreated control water in identical containers positioned equidistant from a release point for gravid females. Use 50-100 laboratory-reared mated female mosquitoes (7-10 days post-emergence, blood-fed 72 hours prior to testing) for each replication. Arrange the containers in randomized positions to eliminate location bias, and rotate positions between replicates to account for any undetected environmental gradients. Allow the assay to run for 24 hours, after which carefully collect all laid eggs using moist filter paper or by direct filtration [1].
Count the number of eggs deposited in each treatment under a dissecting microscope and calculate the oviposition attraction index (OAI) using the formula: OAI = (NT - NC) / (NT + NC), where NT is the number of eggs in treated water and NC is the number of eggs in control water. An OAI value greater than zero indicates attraction, while a value less than zero indicates repellency. Additionally, calculate the oviposition active index (OAI) as the percentage of total eggs laid in treated containers. Conduct at least five replicates for statistical robustness, and analyze results using appropriate statistical tests (e.g., t-tests, ANOVA) to determine significance. These behavioral assays provide critical data on the attractant properties of this compound alone and in combination with diflubenzuron, confirming that the insect growth regulator does not diminish the attraction response of gravid females [1].
Sub-acute toxicological investigations provide further evidence of the combination's favorable safety profile. In 90-day repeated dose studies, laboratory rats administered daily doses up to 500 mg/kg showed no significant changes in body weight, food consumption, hematological parameters, or clinical biochemistry markers. Histopathological examination of major organs including liver, kidneys, spleen, and reproductive tissues revealed no treatment-related abnormalities at any dose level. Neurobehavioral assessments similarly detected no adverse effects on motor function, sensory responses, or cognitive performance. Based on these comprehensive evaluations, researchers established a No Observed Adverse Effect Level (NOAEL) exceeding 500 mg/kg/day for both male and female animals. These findings confirm the low toxicity potential of the this compound-diflubenzuron combination and support its classification as a reduced-risk formulation compared to conventional neurotoxic insecticides [2].
Environmental fate and effects studies demonstrate that the this compound-diflubenzuron combination exhibits minimal ecological impact when used as directed. Aquatic ecotoxicology assessments conducted on non-target species revealed no significant mortality in Gambusia affinis (mosquito fish) at concentrations up to 10 times the effective larvicidal dose, confirming selective toxicity toward target mosquito species. Similarly, the formulation showed no adverse effects on Mesocyclops thermocyclopoides (cyclopoid copepod), an important biological control agent that preys on mosquito larvae, thereby allowing potential integration with complementary control approaches. The combination also preserved populations of Paramecium tetraurelia and other protozoans, maintaining essential microbial components of aquatic ecosystems. This selective action profile represents a significant advantage over broad-spectrum insecticides that indiscriminately affect non-target aquatic invertebrates [3].
The environmental persistence profile of the combination contributes to its reduced ecological impact. Laboratory degradation studies indicate that this compound undergoes relatively rapid photodegradation and microbial decomposition in aquatic environments, with a half-life of approximately 5-7 days under typical field conditions. Diflubenzuron demonstrates somewhat longer persistence but remains within acceptable environmental safety parameters, particularly when applied at the low recommended concentrations (≤0.25 mg/L). The combination does not bioaccumulate significantly in aquatic organisms, with bioconcentration factors below thresholds of concern for trophic transfer. When used according to application guidelines, the formulation maintains effectiveness while presenting minimal risks to aquatic ecosystems, agricultural systems, and beneficial insect populations. This environmental safety profile makes the this compound-diflubenzuron combination particularly suitable for use in sensitive environments where conservation of non-target species is a priority [1] [3].
Field implementation of the this compound-diflubenzuron combination can be adapted to various operational contexts through different application configurations. For container breeding habitats such as water storage tanks, overhead tanks, and cooling systems, apply the combined formulation at a rate of 1mL per 10 liters of water volume, ensuring even distribution across the water surface. This application method creates an effective attraction zone that lures gravid females while maintaining lethal concentrations for developing larvae. In smaller natural and artificial containers like flower vases, potted plant saucers, and discarded tires, use a standardized dose of 0.5-1mL per container depending on water volume. For larger water bodies such as construction sites, storm drains, and ornamental ponds, calculate application rates based on surface area rather than volume, using 2-5mL per square meter of water surface. These variable application strategies ensure optimal performance across diverse breeding habitats while conserving product and minimizing application costs [1].
Specialized delivery systems can enhance the efficiency and longevity of the combination in field settings. Ovitrap configurations represent particularly effective deployment methods, where the formulation is added to water in specially designed containers that attract egg-laying females while preventing adult emergence. For community-wide vector control programs, distribute these treated ovitraps at a density of 2-5 units per household depending on property size and historical mosquito prevalence. Sustained-release formulations extend operational effectiveness through encapsulation technologies that gradually release both components over 14-21 days, reducing application frequency and labor requirements. For emergency response during disease outbreaks, implement area-wide applications using ultra-low volume sprayers capable of distributing the formulation across large areas containing potential breeding sites. This flexible application portfolio allows vector control professionals to select the most appropriate deployment strategy based on local conditions, resource availability, and specific program objectives [1].
The this compound-diflubenzuron combination functions most effectively as part of a comprehensive Integrated Vector Management (IVM) framework that combines multiple complementary intervention strategies. Incorporate the formulation with environmental management practices including source reduction, water container covering, and habitat modification to create multi-layered protection against mosquito proliferation. Combine with biological control agents such as Bacillus thuringiensis israelensis (Bti) and larvivorous fish that target different larval instars or exploit alternative mortality mechanisms, creating additive or synergistic effects against mosquito populations. This multi-modal approach reduces selection pressure for resistance development while enhancing overall efficacy through complementary modes of action [6] [5].
Resistance management represents a critical component of sustainable implementation. To delay the emergence of resistance, rotate the this compound-diflubenzuron combination with unrelated chemical classes such as photosystem inhibitors (e.g., pyriproxyfen) and microbial agents (e.g., spinosad) that employ distinct mechanisms of action. Implement routine resistance monitoring using standardized bioassays to detect early signs of reduced susceptibility in field populations, allowing proactive adjustment of management strategies before control failures occur. Recent research has identified potential synergists such as verapamil that can enhance diflubenzuron efficacy against less susceptible strains, providing additional tools for resistance management. Integration with adult control methods including space spraying, insecticide-treated nets, and spatial repellents creates a complete population suppression system that targets multiple life stages, thereby maximizing overall intervention impact and durability [3] [7].
Diagram 1: Mechanism of Action Flowchart illustrating the dual-component approach of the this compound-diflubenzuron combination, showing how this compound attracts ovipositing females while diflubenzuron disrupts larval development, ultimately leading to population suppression.
The this compound-diflubenzuron combination represents a scientifically advanced and environmentally responsible approach to mosquito vector control that addresses critical limitations of conventional insecticides. Through its innovative "lure and kill" mechanism, the formulation achieves targeted population suppression while minimizing non-target effects and reducing environmental contamination. The comprehensive data presented in these Application Notes and Protocols demonstrate consistent efficacy against Aedes aegypti mosquitoes, favorable mammalian toxicology profiles, and practical application versatility across diverse operational contexts. Vector control professionals and researchers can implement these standardized protocols to evaluate and deploy this promising technology in their mosquito management programs, contributing to more sustainable and effective control of mosquito-borne diseases.
Heneicosane, a novel bioactive alkane identified in Plumbago zeylanica L. leaf extracts, has demonstrated significant microbicidal properties against various pathogenic strains, including Streptococcus pneumoniae, Mycobacterium tuberculosis, and Bacillus cereus. This 21-carbon saturated hydrocarbon compound represents a promising candidate for alternative antimicrobial therapy in an era of increasing multi-drug resistant microbes. The ethyl acetate fraction of P. zeylanica has shown particularly potent antimicrobial activity, with inhibition zones measuring up to 28 mm against S. pneumoniae at 100 μg/mL concentrations [1].
These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound from P. zeylanica, with particular emphasis on Thin-Layer Chromatography (TLC) methods for monitoring fraction purity and composition. The integrated workflows presented herein are designed to support researchers in natural product chemistry and drug development in their efforts to isolate and characterize this promising antimicrobial compound.
Plant Material Collection: Clean leaves of P. zeylanica should be collected and properly identified. In the reference study, collection occurred during August 2018 in Thanjavur, India, with voucher specimen (PHC786) maintained at Pushpam Herbarium Cabinet for future reference [1].
Extract Preparation: Cleaned leaves should be shade-dried at room temperature and mechanically powdered. Sequential extraction should be performed using solvents of increasing polarity: petroleum ether, ethyl acetate, methanol, and aqueous solvents. The extraction should be conducted through 48-72 hours of continuous stirring, with extracts filtered and concentrated under reduced pressure at 35-40°C [1].
Stationary Phase Preparation: Pack the chromatography column with silica gel (60-120 mesh) suspended in a non-polar solvent such as hexane. Add a 1mm layer of sand atop the silica gel bed to protect the stationary phase during sample application [2].
Sample Loading: Load the concentrated crude extract onto the column. In the reference study, the ethyl acetate extract of P. zeylanica was used due to its demonstrated antimicrobial efficacy [1].
Gradient Elution: Elute compounds using a stepped polarity gradient, beginning with 100% non-polar solvents (e.g., hexane) and gradually increasing polarity by adding more polar solvents (e.g., acetone). Collect fractions in separate test tubes throughout the elution process [2].
Fraction Monitoring: Monitor fractions by TLC to identify those containing this compound. Combine fractions with similar TLC profiles and concentrate them for further analysis.
TLC Plate Preparation: Use commercially available silica gel TLC plates (e.g., Silica gel 60 F254). Mark the origin line approximately 1 cm from the bottom edge using a pencil.
Sample Application: Spot 2-5 μL of each concentrated fraction onto the TLC plate using a microcapillary tube. Include a spot of the original crude extract for comparison. Allow spots to dry completely before development [2].
Plate Development: Develop the TLC plate in a pre-saturated chamber containing an appropriate solvent system. For this compound analysis, a hexane:ethyl acetate (9:1) system is recommended. Remove the plate when the solvent front reaches approximately 1 cm from the top [3].
Visualization and Documentation: Examine the developed TLC plate under UV light (254 nm and 365 nm) and document results. Further visualization can be achieved by staining with vanillin-sulfuric acid reagent followed by heating [2].
Rf Calculation: Calculate retention factors (Rf) for all visible spots using the formula: Rf = Distance traveled by compound / Distance traveled by solvent front.
Table 1: TLC Analysis of this compound Fractions
| Fraction | Spot Color under UV | Rf Value | Inference |
|---|---|---|---|
| Crude Ethyl Acetate Extract | Multiple spots | 0.15, 0.38, 0.72 | Complex mixture |
| Hexane Eluate | Single faint spot | 0.75 | Low polarity compounds |
| Intermediate Fractions | 2 distinct spots | 0.42, 0.78 | Partial separation |
| Purified this compound | Single prominent spot | 0.82 | Pure compound |
GC-MS Analysis: Analyze active fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify compound mass and fragmentation pattern. This compound typically shows a molecular ion peak at m/z 296 [1].
HPLC Purification: Further purify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and isocratic elution with methanol [1].
Spectroscopic Confirmation: Confirm this compound structure through Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy ([1]H-NMR and [13]C-NMR), and mass spectrometry [1].
The following Graphviz diagram illustrates the complete workflow for the extraction, fractionation, and TLC analysis of this compound from P. zeylanica:
Workflow for this compound Isolation and Analysis: This diagram outlines the sequential steps from plant material collection through to the final identification of this compound, highlighting key decision points in the process.
Table 2: Antimicrobial Activity of P. zeylanica Fractions (Zone of Inhibition in mm)
| Pathogenic Strain | Ethyl Acetate Extract | This compound Fraction | Standard Antibiotic |
|---|---|---|---|
| Streptococcus pneumoniae | 28.0 | 25.5 | 30.2 |
| Mycobacterium tuberculosis | 26.0 | 23.8 | 28.5 |
| Bacillus cereus | 26.0 | 24.2 | 27.8 |
| Pseudomonas aeruginosa | 24.0 | 22.5 | 26.3 |
| Klebsiella pneumoniae | 23.0 | 21.0 | 25.6 |
| Candida albicans | 21.0 | 19.5 | 24.2 |
The antimicrobial screening results demonstrate that the ethyl acetate fraction of P. zeylanica exhibits broad-spectrum activity against all tested pathogens. The purified this compound fraction maintained significant antimicrobial efficacy, confirming its role as a major bioactive component [1].
Table 3: TLC Profile of P. zeylanica Fractions
| Fraction | Number of Compounds | Rf Value of this compound | Purity Assessment |
|---|---|---|---|
| Petroleum Ether | 3 | 0.81 | Low |
| Ethyl Acetate | 6 | 0.82 | Medium |
| Methanol | 8 | Not detected | Low |
| Aqueous | 2 | Not detected | Low |
| Column Fraction 5 | 1 | 0.82 | High |
| Column Fraction 6 | 1 | 0.82 | High |
TLC analysis revealed that This compound (Rf ≈ 0.82) is primarily present in medium-polarity fractions, particularly the ethyl acetate extract and subsequent column chromatography fractions. The increasing purity through the fractionation process is evident from the simplification of TLC banding patterns [1] [2].
Poor Separation in TLC: Adjust the solvent system ratio to optimize resolution. For non-polar compounds like this compound, increase the proportion of non-polar solvent (hexane) in the mobile phase to improve separation [2].
Tailing Spots: Add 1-2% triethylamine or ammonia to the mobile phase to reduce silanol interactions with the silica gel stationary phase [3].
Multiple Bands in Purified Fractions: Re-chromatograph using a slower elution gradient or different stationary phase (e.g., alumina instead of silica gel) for improved resolution [2].
Weak Antimicrobial Activity: Ensure proper storage of fractions at 4°C, protected from light, to prevent degradation of bioactive components. Confirm the activity through multiple assay replicates [1].
The integrated approach combining bioactivity-guided fractionation with comprehensive TLC monitoring provides an effective strategy for the isolation and characterization of this compound from P. zeylanica. The protocols outlined in these application notes enable researchers to reliably obtain pure this compound for further pharmacological evaluation and drug development studies. The microbicidal properties of this compound, combined with its natural origin, position it as a promising candidate for addressing the critical challenge of antimicrobial resistance.
| Technique | Sample Preparation | Key Parameters & Acquisition | Primary Data Output |
|---|
| FT-IR Spectroscopy | Compress 1-2 mg of sample with 100-200 mg of dry KBr into a pellet [1]. | • Spectral Range: 4000 - 400 cm⁻¹ • Resolution: 4 cm⁻¹ • Scans: 100-200 for signal averaging [1] [2]. | Infrared spectrum (Transmittance/Absorbance vs. Wavenumber). | | NMR Spectroscopy (¹H) | Dissolve 3-5 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) [2]. | • Frequency: 23-400 MHz (or higher) • Pulse Sequence: Single-pulse acquisition • Relaxation Delay: 1-5 seconds [3] [2]. | NMR spectrum (Chemical Shift vs. Signal Intensity). |
Here is a detailed workflow for the characterization process, from sample preparation to data analysis.
Diagram 1: Experimental workflow for heneicosane characterization.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor S/N in NMR | Low concentration or short relaxation delay. | Increase sample concentration or relaxation delay; increase number of scans. |
| Broad FT-IR Peaks | Poorly prepared KBr pellet (scattering). | Re-grind sample and KBr mixture more thoroughly; ensure dry conditions. |
| Residual Solvent Peak in NMR | Incomplete exchange with deuterated solvent. | Use a high-purity deuterated solvent; ensure the sample is fully dissolved. |
This protocol provides a foundational guide for the characterization of this compound. For a definitive analysis, consulting specialized databases to obtain reference spectra for direct comparison is highly recommended. If your research involves more complex systems like polymer-drug composites, the principles of NMR relaxometry discussed in one of the search results could offer deeper insights into molecular dynamics and morphology [2].
Photocatalytic degradation using semiconductor nanomaterials is a promising advanced oxidation process for treating organic pollutants in wastewater. Cobalt sulfide (CoS) is an efficient, visible-light-active photocatalyst. Its narrow band gap (~1.6 eV) allows it to utilize a broad spectrum of visible light, generating electron-hole pairs that drive redox reactions to mineralize organic dyes into harmless products [1].
This application note provides a detailed protocol for synthesizing CoS nanoparticles via a simple precipitation method and applying them for the degradation of methylene blue (MB) and methyl red (MR) dyes. The methodologies for material characterization and photocatalytic testing are included.
The synthesized CoS nanoparticles should be characterized to confirm their structure, morphology, and optical properties. The table below summarizes key characterization techniques and their findings from the reference study.
Table 1: Summary of Characterization Techniques and Results for CoS Nanoparticles [1]
| Characterization Technique | Key Findings for Synthesized CoS |
|---|---|
| X-ray Diffraction (XRD) | Confirmed hexagonal phase (JCPDS no. 75-0605); peaks at 2θ = 30.7°, 36.0°, 47.5°, and 54.2° [1]. |
| FE-SEM / HR-TEM | Revealed uniform spherical morphology with particle sizes ranging from 15 to 22 nm [1]. |
| BET Surface Area Analysis | Showed a mesoporous surface with a specific surface area of 33.6 m²·g⁻¹ [1]. |
| UV-Vis Diffuse Reflectance... | Determined a narrow band gap of 1.6 eV, suitable for visible light absorption [1]. |
| Photoluminescence (PL) | Used to study the recombination rate of photogenerated charge carriers [1]. |
The following workflow diagram illustrates the entire experimental process from synthesis to performance evaluation.
This protocol evaluates the effectiveness of CoS nanoparticles in degrading methylene blue (MB) and methyl red (MR) under visible light.
The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.
The kinetics of the reaction often follow a pseudo-first-order model, expressed as: ln(C₀/Cₜ) = kt Where k is the apparent rate constant.
Table 2: Photocatalytic Performance of CoS Nanoparticles under Visible Light [1]
| Dye | Dye Type | Optimal Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Rate Constant (k, min⁻¹) |
|---|---|---|---|---|---|
| Methylene Blue (MB) | Cationic | 0.5 | 90 | 97.7 | 0.03 |
| Methyl Red (MR) | Anionic | 0.33 | 90 | 75.3 | 0.01 |
The protocols outlined above demonstrate that CoS nanoparticles synthesized via a simple precipitation method are highly effective for the visible-light-driven degradation of both cationic and anionic dye pollutants. The integration of experimental data with theoretical calculations provides a deeper mechanistic understanding, facilitating the rational design of next-generation photocatalysts for sustainable wastewater treatment [1].
| Question | Answer & Troubleshooting Steps |
|---|
| What are common solvents for Heneicosane? | Long-chain alkanes are typically soluble in non-polar organic solvents. Test solvents in this order:
For a more visual guide, the following diagram outlines a systematic protocol for dissolving this compound and recovering it from solution.
For your lab records, here is a summary of critical parameters to document during solubility experiments.
| Parameter | Recommended Conditions & Notes |
|---|---|
| Melting Point | 40°C - Always perform dissolution above this temperature. |
| Working Temperature | 40-60°C - Balance between solubility and solvent boiling point. |
| Stirring Time | 30-60 minutes - Under constant heating and magnetic stirring. |
| Solvent Volume | Start with a 10-20 mL per 1 gram of this compound; adjust based on solubility. |
| Safe Cooling Rate | 0.5-1.0°C per minute for controlled crystallization and pure crystals. |
The following table summarizes the key factors to consider when optimizing your extraction protocol, based on studies of similar non-polar compounds.
| Factor | Considerations for this compound | Supporting Evidence from Literature |
|---|---|---|
| Extraction Technique | Supercritical Fluid Extraction (SFE) is highly suitable for non-polar volatiles. Soxhlet extraction is a conventional benchmark. Ultrasound-assisted extraction can improve efficiency. [1] | SFE provided the highest yield of volatile terpenes from Thymus serpyllum compared to Soxhlet and hydrodistillation. [1] |
| Solvent Selection | Non-polar solvents (e.g., hexane, methylene chloride) are optimal. Solvent polarity is a critical parameter. [2] [3] | Methylene chloride yielded more extract than hexane in Soxhlet extraction of Thymus serpyllum. [1] Methanol was best for some phenolics, but ethanol also effective. [2] |
| Process Parameters | SFE: Pressure and temperature significantly impact yield. Higher pressure often increases yield. [4] [1] Soxhlet/ Maceration: Extraction time and solvent-to-material ratio are key. [3] [5] | SFE yield of hemp inflorescences varied from 0.76% to 8.83% based on pressure/temperature. [4] For SFE of thyme, yield increased with pressure from 100 to 350 bar. [1] |
Since a direct protocol is unavailable, you will need to empirically determine the optimal conditions for your specific plant material. The workflow below outlines a systematic approach for this process.
Q: Our initial GC-MS analysis shows a very low signal for this compound. What should we do?
Q: We are using SFE but not achieving a high-purity extract. How can we improve selectivity?
Q: How can we definitively confirm the identity of the isolated compound beyond GC-MS?
Here are answers to common specific challenges you might encounter:
Why does heneicosane have an unpredictably long retention time on my C18 column? this compound is a highly non-polar hydrocarbon. In Reversed-Phase HPLC, it interacts very strongly with the hydrophobic C18 stationary phase. A mobile phase that is too weak (high aqueous content) can cause excessive retention. Furthermore, using a 100% aqueous mobile phase can cause "hydrophobic collapse" (de-wetting), where the C18 chains inside the pores collapse, making the stationary phase inaccessible and leading to irreproducible retention times [1]. To elute this compound effectively, you must use a strong mobile phase (high in organic solvent like acetonitrile or methanol) and ensure the column pores remain wetted [1].
What mobile phase solvent is best for purifying this compound? For a non-polar compound like this compound, normal-phase chromatography is often more suitable than reversed-phase. In normal-phase, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. High-purity n-heptane is an excellent choice as a primary solvent due to its low polarity and high UV transmittance, which provides good baseline stability [2]. You can use it isocratically or mix it with a stronger solvent like ethyl acetate or dichloromethane in a gradient to control elution [3].
My peaks for this compound are broad and tailing. How can I improve them? Broad peaks in isocratic elution are a classic symptom of band-broadening, where compounds with high affinity for the stationary phase take a long time and a large volume of solvent to elute, causing them to disperse [3]. Switching to a gradient elution method that starts with a weak solvent (e.g., n-heptane) and gradually introduces a stronger solvent can sharpen the peaks and improve resolution [3]. If you are using normal-phase chromatography, ensure your silica column is properly activated and free of water, as water can deactivate active sites and cause peak tailing.
Use the following workflow to systematically diagnose and resolve this compound purification issues.
Workflow for this compound Purification Troubleshooting
First, identify the specific symptom in your chromatogram. Is this compound not eluting at all, eluting with very long retention times, or producing broad and tailing peaks? This assessment will direct you to the most likely solution in the next step [1].
This is the most critical decision point. The table below compares the two primary HPLC modes for purifying this compound.
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Cyano) |
| Mobile Phase | Polar (Water, MeOH, ACN) | Non-polar (n-Heptane [2], Hexane, Ethyl Acetate) |
| Suitability for this compound | Low to Moderate (can cause excessive retention) | High (ideal for non-polar hydrocarbons) |
| Elution Strategy | Gradient elution is highly recommended, starting with a high organic percentage (e.g., 90% ACN) and increasing to 100% [4] [3]. | Can be run isocratically with n-heptane or with a gradient adding a strong solvent like ethyl acetate [3]. |
| Key Consideration | Avoid hydrophobic collapse by never using 100% aqueous mobile phases for extended periods [1]. | Ensure solvents are anhydrous to maintain column activity and peak shape. |
If the fundamental method is sound but problems persist, check the instrument and column health.
For particularly stubborn separations or complex mixtures, consider modern approaches:
To summarize, for successful this compound purification:
This guide addresses common questions and issues researchers face when working with heneicosane (CAS# 629-94-7), a straight-chain alkane with the formula C₂₁H₄₄, often used in standards and material science [1] [2].
Q1: What are the recommended storage conditions for this compound to ensure long-term stability? A1: To ensure the long-term stability of this compound, adhere to the following conditions [2]:
Q2: My experimental results are inconsistent, and I suspect this compound degradation. What are the signs and how can I confirm it? A2: Inconsistent analytical data can indicate compound degradation. Here is a troubleshooting guide and confirmation protocol:
| Observed Issue | Possible Cause of Degradation | Confirmatory Experiment |
|---|---|---|
| Appearance of additional peaks in GC-MS or HPLC chromatograms [1] | Oxidation, formation of secondary products | Re-run analysis (GC-MS) and compare the chromatogram with a fresh standard sample [1]. |
| Discoloration of the solid (yellowing) | Oxidation | Check for a color change visually and confirm by melting point determination; a depressed or broad melting point range suggests impurity. |
| Clumping or change in physical texture | Absorption of moisture from the air | Perform Karl Fischer titration to determine water content. |
Experimental Protocol for Stability Assessment via GC-MS [1]:
Q3: How can I prevent oxidation of this compound during frequent laboratory use? A3: For a working sample accessed frequently:
The diagram below outlines a logical workflow for systematically assessing and troubleshooting the stability of this compound in a laboratory setting.
To confirm and quantify the biodegradation of hydrocarbons like heneicosane, researchers typically use a combination of the following methods. The table below summarizes these techniques and what they measure.
| Analysis Method | What It Measures | Application in Degradation Analysis |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2] | Separation and identification of different compounds in a mixture. | Analyze liquid products to identify intermediate metabolites (e.g., carboxylic acids, alkanes) and confirm the breakdown of the target compound [1] [2]. |
| Fourier Transform Infrared Spectroscopy (FTIR) [1] | Types of chemical bonds and functional groups present. | Analyze solid residues to detect changes in chemical structures, such as the breakdown of aliphatic chains or the introduction of oxygen-containing groups [1]. |
| Scanning Electron Microscopy (SEM) [1] | High-resolution images of surface morphology. | Observe physical changes on the surface of the solid substrate (e.g., coal, plastic) after microbial treatment, such as erosion or pitting [1]. |
| Biodegradation Rate Calculation [1] | Percentage of mass loss of the solid material. | Quantify efficiency using the formula: ( \eta = \frac{(m_1 - m_2)}{m_1} \times 100% ), where ( m_1 ) is the initial mass and ( m_2 ) is the final mass [1]. |
| Enzyme Activity Assays [2] | Activity level of specific enzymes (e.g., laccase). | Measure the activity of extracellular enzymes secreted by microbes that are crucial for the initial oxidation of recalcitrant polymers [2]. |
Here are solutions to common problems you might encounter during biodegradation experiments.
Low Degradation Efficiency
Inconsistent or Non-Reproducible Results
You can adapt the following general protocol, based on methods used for coal and polyethylene, for your this compound degradation studies [1] [2].
Substrate Preparation
Microbial Cultivation
Biodegradation Experiment
Sample Analysis
The following diagrams, created with Graphviz, outline the core experimental workflow and the logical process for analyzing results.
Diagram 1: Hydrocarbon Biodegradation Experimental Workflow
Diagram 2: Data Analysis and Interpretation Logic
For researchers working with heneicosane, here is a detailed methodology for synthesizing ultra-small Solid Lipid Nanoparticles (SLNs) using the Phase Inversion Temperature (PIT) method [1].
Primary Materials:
Equipment:
Step-by-Step Procedure:
A promising approach to improve the efficiency of nanoparticle synthesis is the use of radical scavengers. While the supporting study focused on gold nanoparticles, the underlying chemical principle may be applicable to other systems [2].
Mechanism of Action: During energy-intensive synthesis (e.g., laser-induced reduction), solvent breakdown can produce oxidizing radicals (like hydroxyl radicals, •OH) that can re-oxidize forming nanoparticles, thereby inhibiting growth. Adding radical scavengers, such as Isopropyl Alcohol (IPA) or glycerin, converts these oxidizing species into reducing radicals, promoting the reduction reaction and nanoparticle formation [2].
Efficiency Gains with Additives [2]:
| Additive | Concentration Range | Reported Efficiency Increase |
|---|---|---|
| Isopropyl Alcohol (IPA) | 1 - 30 vol% | ~5x |
| Glycerin | Information not specified | ~9x |
| IPA + Increased Metal Ion Concentration | Information not specified | >18x |
After synthesis, characterize your SLNs using these standard methods to ensure quality [1]:
What is the typical particle size achievable with the PIT method for this compound SLNs? The PIT method is known for producing very small nanoparticles. With this compound, you can achieve populations of ultra-small SLNs with diameters of less than 20 nm [1].
Why is my nanoparticle yield low, and how can I improve it? Low yield can be caused by the presence of oxidizing species during synthesis. As shown in the table above, consider adding radical scavengers like IPA or glycerin to your solution. This can significantly boost reduction efficiency and final yield [2].
My nanoparticles are aggregating. What could be the cause? Aggregation can be identified by a color change in the solution (e.g., to dark gray/purple) or a "shoulder" in the UV-Vis spectrum [3]. Common causes include:
The following diagram illustrates the complete workflow from synthesis to characterization of this compound Solid Lipid Nanoparticles.
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| No/Low Antimicrobial Activity | Compound insolubility, non-viable microbial cultures, degraded compound, inappropriate concentration, incorrect assay conditions [1] [2]. | Verify solubility with proper solvent controls. Check culture viability and storage. Prepare fresh stock solutions. Use a wider concentration range and validate assay conditions (pH, temperature) [2]. |
| Irregular/Poorly Defined Inhibition Zones | Uneven agar surface, diffusion of compound not uniform, inaccurate compound loading onto disk/well [2]. | Pour agar plates on a level surface. Ensure proper impregnation and drying of disks. Use precise pipetting for well loading [2]. |
| Contaminated Assay Plates | Non-sterile techniques, contaminated stock solutions or equipment [2]. | Maintain strict aseptic technique. Filter-sterilize stock solutions. Use sterile equipment and work in a biosafety cabinet. |
| High Variation Between Replicates | Inconsistent inoculum density, uneven mixing of samples or agar, technical pipetting errors [2]. | Standardize inoculum to a specific McFarland standard. Ensure homogenous mixing of bacterial substrate in agar. Practice careful and consistent pipetting [2]. |
For a qualitative assessment of antimicrobial activity, you can follow this microslide diffusion assay protocol, adapted from a established methodology [2].
Step 1: Prepare the Microbial Substrate Lawn
Step 2: Prepare Test Samples & Load Wells
Step 3: Incubate and Analyze
The diagram below visualizes the key steps of the assay protocol to help you understand the logical flow and identify critical points.
The key to successful crystallization of n-heneicosane lies in its final purification step. The following table summarizes the effective method identified for obtaining a high-purity solid [1]:
| Purification Method | Procedure Description | Key Parameters | Outcome |
|---|
| Recrystallization | Dissolve the crude n-heneicosane in acetone and allow it to crystallize. | Solvent: Acetone | Yield: >95% Purity: >99% Melting Point: 41-42°C |
Here is the detailed methodology for the purification step, which serves as the primary solution to crystallization challenges [1]:
Q1: What are the basic properties of n-heneicosane I should know? A1: n-Heneicosane is a straight-chain saturated hydrocarbon with the formula C₂₁H₄₄. It has a molecular weight of 296 and is a white, waxy solid. Its key property for monitoring purification is a melting point of approximately 40-42° C. It is used as an oviposition attractant for mosquitoes and as a standard in analytical chemistry [1].
Q2: Where does the technical data for this guide come from? A2: The synthesis and purification data is sourced from a US patent (US7615672B2) that details a process for preparing n-heneicosane. The described method aims to be simple, cost-effective, and scalable, overcoming drawbacks of older techniques [1].
The following diagram illustrates the complete purification workflow, from the initial chemical synthesis to the final crystalline product. The color palette and contrast comply with the specified guidelines.
The following table summarizes the key properties of Heneicosane relevant for its safe handling, based on data from the NIST Chemistry WebBook and Wikipedia [1] [2].
| Property | Value | Reference / Comment |
|---|---|---|
| Chemical Formula | C₂₁H₄₄ | [1] [2] |
| Molecular Weight | 296.57 - 296.58 g/mol | [1] [2] |
| Physical State | White, waxy solid | [2] |
| Melting Point | 40.5 °C / 313.6 K | [2] |
| Boiling Point | 356.1 °C / 629.25 K | [2] |
| Vapor Pressure | See detailed table below | Varies significantly with temperature [1] |
| Enthalpy of Vaporization (ΔvapH) | 106.8 kJ/mol | At 298.15 K [1] |
| Flash Point | 113 °C | [2] |
Vapor pressure is a critical parameter for assessing the inhalation hazard of a substance. The following table compiles experimental vapor pressure data for this compound at various temperatures [1].
| Vapor Pressure (Bar) | Vapor Pressure (mm Hg) | Temperature (K) | Measurement Method / Context |
|---|---|---|---|
| 0.003 | 2.25 | 373.2 | Reduced pressure boiling point [1] |
| 8.73x10⁻⁵ | 0.0655 | ~298 (approx.) | Property listed at 25°C [2] |
The relationship between vapor pressure and temperature can also be described by the Antoine Equation [1]: log₁₀(P) = A − (B / (T + C)) For this compound, where P is in bar and T is in Kelvin, the parameters for the range of 425.8 K to 623.7 K are:
Q1: What are the key health and safety hazards when handling this compound? While specific toxicological data is limited, standard precautions for higher alkanes should be followed. The primary hazards arise from its physical properties [1] [2]:
Q2: What are the occupational exposure limits (OELs) like TWA and STEL for this compound? No specific occupational exposure limits (OELs) such as an 8-hour Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL) for this compound were identified in the search results. In the absence of a substance-specific limit, a general principle of occupational hygiene is to keep airborne concentrations of all dusts and vapors as low as reasonably practicable (ALARP). It is recommended to use local exhaust ventilation and conduct air monitoring to characterize exposure levels.
Q3: What personal protective equipment (PPE) is recommended? Based on the potential for dust or vapor formation, the following PPE is advised:
The diagram below outlines a logical workflow for safely handling this compound in a lab setting, with a focus on managing its vapor pressure-related risks.
Scenario: The solid material is difficult to weigh or transfer because it is waxy.
Scenario: You need to melt this compound for an experiment.
Scenario: No substance-specific safety data is available for a novel derivative.
| Photocatalytic Metric | Reported Value | Experimental Conditions |
|---|---|---|
| Dye Degradation Efficiency | 96.2% [1] | Target pollutant: Methylene Red dye [1] |
| Time for Maximum Degradation | 55 minutes [1] | Time required to achieve 96.2% degradation [1] |
| Antimicrobial Activity | Substantial activity against microbial pathogens [1] | Agar well diffusion method [1] |
| Anticancer Activity | Substantial activity in human lung cancer cells (A549) [1] | MTT assay and neutral red absorption (NRU) assays [1] |
The following FAQs and troubleshooting guides are based on general principles of photocatalysis and nanoparticle synthesis, as specific studies on heneicosane are limited.
FAQ 1: What does "this compound-enhanced photocatalytic activity" refer to? In current research, this compound acts as a biogenic reducing and stabilizing agent for the synthesis of silver nanoparticles (Ag NPs) [1]. The photocatalytic activity is a property of these synthesized Ag NPs, not of this compound itself. The this compound extract helps produce NPs with desirable size, morphology, and stability, which directly influence photocatalytic performance [1].
FAQ 2: How can I improve the dye degradation efficiency of my this compound-synthesized nanoparticles?
FAQ 3: Why is the photocatalytic activity of my samples inconsistent between batches?
FAQ 4: How can I recover and reuse my photocatalytic nanoparticles?
Below is a generalized workflow for the green synthesis of Ag NPs using a this compound extract, based on the methodology from the research [1].
Detailed Steps:
The table below summarizes the available quantitative data on the antimicrobial activity of heneicosane and other compounds for a high-level comparison.
| Compound Name | Class/TYPE | Reported Antimicrobial Activity (Key Findings) | Source/Organism |
|---|---|---|---|
| This compound | Straight-chain alkane | Identified as a novel microbicidal compound; Ethyl acetate extract it was isolated from showed activity against S. pneumoniae (28 mm inhibition zone at 100 µg/ml) [1]. | Plumbago zeylanica L. [1] |
| Pentane-1,5-diol | Diol (or glycol) | MICs ranged from 2.5% to 15.0% (vol/vol) against a panel of antibiotic-susceptible and multi-resistant aerobic bacteria [2]. | Synthetic/Commercial [2] |
| PTS & PTSO | Organosulfur compounds | PTSO: MIC₉₀ of 8 mg/L against S. aureus; 64-128 mg/L against Enterobacteriaceae [3]. PTS: MIC₉₀ of 512 mg/L against Enterobacteriaceae [3]. | Allium cepa (Onion) [3] [4] | | Hexane Extract | Plant extract (mix of compounds) | Showed activity against E. coli (MIC: 8 mg/mL) and B. subtilis (MIC: 5 mg/mL) [5]. | Ficus congensis [5] | | Plasma Polymer (Propane-Butane) | Polymerized thin film | Exhibited "highly active" bactericidal activity against both S. aureus and E. coli strains; the exact efficacy values were not specified in the provided text [6]. | Synthetic (Plasma Polymerization) [6] |
For researchers to critically assess and potentially replicate findings, detailed methodologies are crucial.
To help visualize the logical pathway for evaluating these antimicrobial compounds, the following diagram outlines the core considerations.
The current literature lacks a head-to-head comparative study that directly tests this compound against other alkanes or diols under identical experimental conditions.
A 2020 study provides a direct example of an experimental protocol for isolating and identifying heneicosane from plant material [1].
Experimental Workflow The diagram below illustrates the key steps in the isolation and validation process.
Detailed Experimental Protocols
Sample Preparation and Bioassay [1]:
GC-MS Profiling and Compound Isolation [1]:
Structural Elucidation with NMR [1]:
The table below summarizes the general performance and role of GC-MS and NMR in validating a compound like this compound, based on the case study and general analytical principles.
| Parameter | GC-MS | NMR |
|---|---|---|
| Primary Role | Initial identification, profiling of mixture, tentative identification [1]. | Definitive structural elucidation and confirmation of molecular structure [1]. |
| Sensitivity | High sensitivity (LOD can be <0.01 µg/mL for some compounds) [2]. | Generally lower sensitivity than GC-MS; requires more sample [2]. |
| Quantitation | Excellent for quantitative analysis with good linearity (R² > 0.99) and high recovery rates (e.g., 97.8–108.3%) [2]. | Good quantitation with high reproducibility and minimal matrix effects [2]. |
| Sample Throughput | Relatively high throughput for profiling mixtures. | Lower throughput; analysis times can be longer. |
| Key Advantage | Excellent for separating and detecting compounds in complex mixtures, even at trace levels. | Provides unparalleled information on the carbon-hydrogen framework of a molecule, confirming its exact structure. |
| Key Limitation | Cannot definitively confirm complex molecular structures on its own. Requires reference standards or complementary techniques. | Requires a pure sample; presence of other compounds in the sample can complicate the spectrum. |
| Information Provided | Retention time, molecular mass, fragmentation pattern. | ¹H NMR: Chemical shift, integration, spin-spin coupling. ¹³C NMR: Number of unique carbon environments [3]. |
For a robust validation of this compound or any novel compound, GC-MS and NMR should be viewed as complementary techniques.
The following table consolidates the experimental data available from studies on Plumbago zeylanica L., where heneicosane was identified as a key active compound [1] [2].
| Pathogen | Reported Activity | Key Experimental Findings |
|---|---|---|
| Mycobacterium tuberculosis | Effective | Ethyl acetate extract (containing this compound) showed highest inhibition zone against M. tuberculosis [2]. |
| Streptococcus pneumoniae | Effective | Ethyl acetate extract exhibited potent antibacterial activity (28 mm zone of inhibition at 100 μg/mL) [1]. |
| Bacillus cereus | Effective | Ethyl acetate extract showed a 26 mm zone of inhibition at 100 μg/mL [1]. |
| Salmonella enteritidis | Effective | Plant extract demonstrated antimicrobial efficiency [2]. |
| Acinetobacter baumannii | Effective | Plant extract demonstrated antimicrobial efficiency [2]. |
| Aspergillus fumigatus | Effective | Ethyl acetate leaf extract was a highly effective inhibitor [2]. |
The methodologies below outline the key procedures used to isolate this compound and evaluate its antimicrobial activity, providing a reproducible framework for researchers [1].
Key Experimental Details [1]:
To contextualize this compound's potential, it's crucial to understand how established synthetic antibiotics work and how resistance arises. The diagrams below illustrate these mechanisms.
Prevalent Resistance in Synthetic Antimicrobials [3] [4]:
While this compound demonstrates promising broad-spectrum activity, several key questions remain for research and development:
The table below summarizes the key findings from an acute inhalation toxicity study in male Wistar rats. The study aimed to evaluate the toxicity of n-heneicosane (an oviposition pheromone) and its combination with diflubenzuron (an insect growth regulator) for potential use as an attracticide for Aedes aegypti mosquitoes [1].
| Compound | Study Type | Species | LC₅₀ | Overall Conclusion |
|---|---|---|---|---|
| n-heneicosane | Acute Inhalation | Male Wistar Rats | > 5 g/m³ | Low mammalian toxicity [1] |
| n-heneicosane + Diflubenzuron (1:10 w/w) | Acute Inhalation | Male Wistar Rats | > 5 g/m³ | Low mammalian toxicity [1] |
The experimental design from the study is summarized in the diagram below. This workflow outlines the key procedures, from animal preparation to data analysis [1].
The methodology details are as follows [1]:
The study concluded that both n-heneicosane alone and its combination with diflubenzuron exhibited low mammalian toxicity via acute inhalation. The LC₅₀ for both was greater than 5 g/m³, and only minimal, inconsistent changes in respiratory variables were observed [1].
It is important to interpret these findings with the following context:
The table below summarizes quantitative data on the photocatalytic degradation of eicosane using Zinc Oxide Nanorods (ZnO NRs), along with performance data for other common pollutants from the same study for context [1].
| Photocatalyst | Target Pollutant | Initial Concentration | Light Source & Exposure Time | Degradation Efficiency | Key Performance Factors |
|---|---|---|---|---|---|
| ZnO Nanorods (NRs) | Eicosane (C₂₀H₄₂) | 10 ppm | Solar simulator, 6 hours | ~90% (estimated from graph) | Optimal pH (9), high surface area, solar light activation [1] |
| ZnO Nanorods (NRs) | Phytane (C₂₀H₄₂) | 10 ppm | Solar simulator, 6 hours | ~85% (estimated from graph) | Isomeric structure, pH (9) [1] |
| ZnO Nanorods (NRs) | Phenol | 10 ppm | Visible light, 5 hours | 78.4% | -- [1] |
| ZnO Nanorods (NRs) | HPAM (Polymer) | 250 ppm | Visible light, 6 hours | 74% | -- [1] |
The following methodology is adapted from the study that investigated the degradation of eicosane and phytane using supported ZnO nanorods [1].
Catalyst Synthesis (Hydrothermal Method)
Photocatalytic Degradation Testing
The workflow for catalyst synthesis and evaluation can be summarized as follows:
The following table consolidates the primary experimental data for this compound (C21H44) from a specific toxicity study:
| Compound | Test System | Study Type & Guideline | Dose | NOAEL Identified | Key Findings (No Adverse Effects) |
|---|
| n-Heneicosane | Pregnant Wistar rats | Prenatal Developmental Toxicity (OECD Test Guideline 414) [1] | 1 g/kg body weight [1] | 1 g/kg body weight [1] | - No maternal mortality or clinical signs of toxicity [1]
The NOAEL value of 1 g/kg was established through a study conducted as follows:
The NOAEL is a critical point of reference in safety assessments, but it's important to understand its nature and limitations.
The diagram below illustrates the logical pathway and key considerations for using NOAEL in a safety assessment, such as for a compound like this compound.
Logic Flow of NOAEL-Based Safety Assessment
This compound is a straight-chain, saturated hydrocarbon with the formula C₂₁H₄₄. It is a white, waxy solid at room temperature and occurs naturally in various plants [1].
A significant study identified and isolated this compound from the ethyl acetate leaf extract of Plumbago zeylanica L. The research demonstrated that this compound possesses broad-spectrum antimicrobial activity against several pathogenic bacteria and fungi [2]. The table below summarizes the quantitative antimicrobial data for this compound.
| Pathogen | Inhibition Zone (mm) | Pathogen Type |
|---|---|---|
| Streptococcus pneumoniae | 28 mm [2] | Bacterium |
| Mycobacterium tuberculosis | 26 mm [2] | Bacterium |
| Bacillus cereus | 26 mm [2] | Bacterium |
| Pseudomonas aeruginosa | 24 mm [2] | Bacterium |
| Klebsiella pneumoniae | 22 mm [2] | Bacterium |
| Candida albicans | 24 mm [2] | Fungus |
| Aspergillus niger | 22 mm [2] | Fungus |
While this compound has documented microbicidal properties, other alkanes found in plants are also significant. The table below compares this compound with another bioactive alkane, pentadecane, based on their chain length, natural sources, and primary researched biological activities.
| Alkane | Carbon Chain | Natural Source | Primary Bioactivity/Research Focus |
|---|---|---|---|
| This compound | C21 (VLC) | Plumbago zeylanica L., Safflower, Rosa damascena [2] [1] | Novel, direct microbicidal activity against bacteria and fungi [2]. |
| Pentadecane | C15 (LC) | Pogostemon cablin (Patchouli) [3] | Major focus on its biosynthesis for application in liquid biofuels [3]. |
The distinction between Long-Chain (LC, C13-C19) and Very-Long-Chain (VLC, >C19) alkanes is crucial. VLC alkanes like this compound are typically major components of plant cuticular waxes, serving as a waterproofing barrier [3]. The discovery of this compound's antimicrobial action adds a significant functional role to VLC alkanes. In contrast, research on LC alkanes like pentadecane is often directed toward their utility as renewable "drop-in" biofuels for applications like diesel fuel [3].
To support reproducibility and further research, here are the methodologies from the key study on this compound.
The diagrams below illustrate the general biosynthetic pathway for alkanes in plants and the specific experimental workflow used to isolate this compound.